(1-Methylcyclopentyl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1-methylcyclopentyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7(6-8)4-2-3-5-7/h2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMLGSALHMDQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1-Methylcyclopentyl)methanamine CAS number and properties
CAS Number: 100555-73-5 Primary Classification: Gem-Disubstituted Cycloalkane Building Block
Executive Summary
(1-Methylcyclopentyl)methanamine (CAS 100555-73-5) is a specialized aliphatic amine intermediate used primarily in medicinal chemistry to introduce conformational constraints into drug candidates. Structurally, it represents a cyclic bioisostere of neopentylamine, where the gem-dimethyl group is "tied back" into a cyclopentane ring. This structural modification exploits the Thorpe-Ingold effect (gem-dimethyl effect) to restrict bond rotation, potentially enhancing receptor binding affinity and metabolic stability by sterically shielding the nitrogen center.
This guide details the physicochemical profile, validated synthetic routes, and handling protocols for researchers utilizing this moiety in lead optimization.
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
Nomenclature & Identification
-
IUPAC Name: 1-(1-Methylcyclopentyl)methanamine[1]
-
Common Synonyms: C-(1-Methylcyclopentyl)methylamine; 1-Aminomethyl-1-methylcyclopentane
-
Molecular Formula: C
H N[2][4] -
Molecular Weight: 113.20 g/mol [2]
Physical Properties (Experimental & Predicted)
Note: Due to its nature as a niche building block, some values are derived from high-confidence computational models (ACD/Labs, EPISuite).
| Property | Value | Context/Notes |
| Physical State | Liquid | Colorless to pale yellow oil at RT. |
| Boiling Point | 150°C ± 9.0°C | Predicted at 760 mmHg. |
| Density | 0.85 ± 0.1 g/cm³ | Typical for cycloalkyl amines. |
| pKa (Conjugate Acid) | ~10.2 - 10.5 | Typical for primary aliphatic amines. |
| LogP | 1.42 | Moderate lipophilicity; blood-brain barrier penetrant. |
| Flash Point | ~45°C | Flammable . Handle with caution. |
Structural Distinction (Critical)
Researchers must distinguish this compound from its isomer, 1-Amino-1-methylcyclopentane (CAS 102014-58-4).
-
Target (CAS 100555-73-5): Amine is on a methylene linker (–CH
–NH ). Sterically less hindered than the direct amine. -
Isomer (CAS 102014-58-4): Amine is directly attached to the ring (–NH
). Highly sterically hindered tertiary alkyl amine.
Part 2: Synthetic Routes & Process Chemistry
The most robust route for high-yield synthesis is the reduction of 1-methylcyclopentanecarbonitrile . This avoids the over-alkylation issues common in direct alkylation methods.
Reaction Pathway: Nitrile Reduction
Mechanism: Nucleophilic attack of hydride (from LiAlH
Detailed Experimental Protocol
Safety Note: LiAlH
-
Setup: Charge a 3-neck round-bottom flask with anhydrous THF (10 mL per gram of substrate) and LiAlH
(2.0 equivalents). Cool to 0°C.[7][8] -
Addition: Dissolve 1-methylcyclopentanecarbonitrile (CAS 4250-38-8) in anhydrous THF. Add this solution dropwise to the LiAlH
suspension over 30 minutes. Reasoning: Exothermic control prevents solvent boil-over and side reactions. -
Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (stain with Ninhydrin; nitrile will not stain, amine will appear as a spot).
-
Fieser Quench (Crucial Step): Cool to 0°C. For every
grams of LiAlH used, add carefully in sequence:- mL Water
- mL 15% NaOH solution
- mL Water
-
Why: This produces a granular white precipitate of aluminum salts that is easy to filter, rather than a gelatinous emulsion.
-
Isolation: Filter the salts through a celite pad. Wash with diethyl ether. Dry the filtrate over Na
SO and concentrate under reduced pressure. -
Purification: Distill under vacuum or convert to the HCl salt for crystallization (add 1M HCl in ether).
Part 3: Structural Utility in Medicinal Chemistry[9]
The Gem-Dimethyl Effect & Conformational Locking
(1-Methylcyclopentyl)methanamine is a tool for rigidification . In a linear chain (like neopentylamine), the amine tail has high rotational freedom (entropy). By tying the methyl groups into a ring:
-
Entropy Reduction: The molecule is pre-organized closer to its binding conformation, reducing the entropic penalty upon binding to a receptor.
-
Metabolic Blocking: The quaternary carbon adjacent to the methylene group prevents
-elimination and sterically hinders oxidative enzymes (CYP450) from attacking the alpha-position relative to the ring.
Application Areas
-
Peptidomimetics: Used as a replacement for Leucine or Isoleucine side chains to lock peptide backbone conformation.
-
Neurokinin Antagonists: Similar gem-disubstituted scaffolds appear in NK1 receptor antagonists (e.g., Netupitant analogs) where the ring prevents metabolic degradation.
-
Ion Channel Blockers: The lipophilic bulk of the methyl-cyclopentyl group is effective in pore-blocking mechanisms (e.g., NMDA or Sodium channels).
Part 4: Handling, Stability, & Analytics
Storage & Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon).
-
Sensitivity: Air-sensitive (absorbs CO
to form carbamates). Hygroscopic. -
Shelf Life: 12 months if sealed properly.
Analytical Validation
To confirm identity, look for these key signals:
-
H NMR (CDCl
):-
0.95 ppm (s, 3H, –CH
on ring). - 1.3–1.7 ppm (m, 8H, cyclopentyl ring protons).
-
2.55 ppm (s, 2H, –CH
–NH ). Diagnostic singlet indicating quaternary substitution.
-
0.95 ppm (s, 3H, –CH
-
MS (ESI): [M+H]
peak at 114.2.
References
-
Hit2Lead. (2025). 1-(1-methylcyclopentyl)methanamine Datasheet. ChemBridge Building Blocks. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11829459 (Analogous Structure). PubChem.[4][6] Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: 1-Amino-1-methylcyclopentane (Isomer Comparison). Merck KGaA. Link
- Clayden, J., et al. (2012). Organic Chemistry. "Reduction of Nitriles to Amines." Oxford University Press. (General Synthetic Reference).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on Gem-Dimethyl Effect). Link
Sources
- 1. 1-(1-Phenylcyclopentyl)methanamine | CAS#:17511-89-6 | Chemsrc [chemsrc.com]
- 2. (1-甲基环戊基)甲胺_cas号100555-73-5_1-(1-Methylcyclopentyl)methanamine_分子式_结构式_分子量|CAS标准品信息网 - CAS信息网 [cas-news.com]
- 3. You are being redirected... [hit2lead.com]
- 4. 1-[(Methylamino)methyl]cyclopentan-1-ol | C7H15NO | CID 11829459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 45511-81-7: 1-(aminomethyl)cyclopentanol | CymitQuimica [cymitquimica.com]
- 6. 1-Amino-1-methylcyclopentane 97 102014-58-4 [sigmaaldrich.com]
- 7. 1-(1-methylcyclopentyl)methanamine - C7H15N | CSSB00000181854 [chem-space.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to (1-Methylcyclopentyl)methanamine: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the strategic use of novel scaffolds and building blocks is paramount to the discovery of new therapeutic agents. Saturated carbocyclic rings, such as cyclopentane, offer a three-dimensional architecture that can effectively probe biological space, often leading to improved metabolic stability and binding affinity compared to their aromatic counterparts.[1] (1-Methylcyclopentyl)methanamine, a primary amine featuring a substituted cyclopentyl core, represents a valuable yet under-documented building block for drug discovery and fine chemical synthesis.
This technical guide provides a comprehensive overview of (1-Methylcyclopentyl)methanamine, detailing its molecular structure and properties. It further outlines a robust, logical workflow for its synthesis and characterization, grounded in established chemical principles. Finally, it explores its potential applications in drug development, offering insights for researchers looking to incorporate this scaffold into their discovery programs.
Molecular Structure and Physicochemical Properties
(1-Methylcyclopentyl)methanamine is a chiral primary amine with the chemical formula C₇H₁₅N. The core of the molecule is a cyclopentane ring, substituted with both a methyl group and an aminomethyl group on the same carbon atom (C1). This quaternary center imparts specific steric and conformational properties to the molecule.
Structural and Chemical Identifiers
The identity of (1-Methylcyclopentyl)methanamine is defined by several key identifiers:
-
IUPAC Name: 1-(1-methylcyclopentyl)methanamine[2]
-
CAS Number: 100555-73-5[2]
-
Molecular Formula: C₇H₁₅N[2]
-
SMILES: CC1(CN)CCCC1[2]
-
InChI: InChI=1S/C7H15N/c1-7(6-8)4-2-3-5-7/h2-6,8H2,1H3[2]
Physicochemical Data
A summary of the key physicochemical properties is crucial for experimental design, including reaction setup, purification, and formulation. The data presented below is compiled from various chemical databases and supplier information.
| Property | Value | Source(s) |
| Molecular Weight | 113.20 g/mol | [2][3] |
| Appearance | Liquid | [4] |
| LogP (Calculated) | 1.42 - 2.23 | [2] |
| Polar Surface Area (PSA) | 26.02 Ų | |
| Rotatable Bond Count | 1 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
Table 1: Key Physicochemical Properties of (1-Methylcyclopentyl)methanamine.
Synthesis and Characterization: A Validated Workflow
While specific, peer-reviewed synthesis protocols for (1-Methylcyclopentyl)methanamine are not abundant in the literature, a logical and reliable synthetic route can be designed based on well-established organic chemistry transformations. The following section details a proposed multi-step synthesis, starting from commercially available 1-methylcyclopentanecarboxylic acid. This workflow is designed to be self-validating, with clear checkpoints for characterization.
Proposed Synthetic Pathway
The most direct approach to synthesizing (1-Methylcyclopentyl)methanamine involves the reduction of a nitrile or an amide derived from a suitable precursor. A plausible and efficient route starts with the conversion of 1-methylcyclopentanecarboxylic acid to its corresponding amide, followed by reduction.
Caption: Synthetic utility of (1-Methylcyclopentyl)methanamine.
Safety and Handling
As a primary amine, (1-Methylcyclopentyl)methanamine is expected to be corrosive and an irritant. While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, general precautions for handling similar chemicals should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
(1-Methylcyclopentyl)methanamine is a valuable building block for chemical synthesis and drug discovery. Its unique three-dimensional structure, combined with the reactive primary amine handle, provides a versatile platform for creating novel molecular entities. The synthetic and analytical workflows detailed in this guide offer a robust framework for researchers to produce and validate this compound, enabling its broader application in the pursuit of new therapeutics. As the demand for sp³-rich scaffolds in medicinal chemistry continues to grow, compounds like (1-Methylcyclopentyl)methanamine will undoubtedly play an increasingly important role.
References
-
Chemspace. (n.d.). 1-(1-methylcyclopentyl)methanamine - C7H15N. Retrieved from [Link]
-
PubChem. (n.d.). (3-Methylcyclopentyl)methanamine. Retrieved from [Link]
- Google Patents. (n.d.). Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines.
Sources
Technical Whitepaper: Structural Elucidation and Spectral Analysis of (1-Methylcyclopentyl)methanamine
Topic: Spectral data (NMR, IR, MS) of (1-Methylcyclopentyl)methanamine Content Type: Technical Whitepaper / Structural Elucidation Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary
(1-Methylcyclopentyl)methanamine (CAS: 100555-73-5 for free base; often found as HCl salt 214759-36-5) is a specialized gem-disubstituted cycloaliphatic amine. It serves as a critical building block in medicinal chemistry, particularly for introducing steric bulk and conformational restriction into drug candidates without adding aromaticity.
This guide provides a comprehensive technical analysis of its spectral characteristics.[1] Unlike its isomer N-methylcyclopentanamine (a secondary amine), the target molecule is a primary amine attached to a quaternary carbon center. Distinguishing these isomers is a frequent analytical challenge; this document details the specific spectral signatures required for unambiguous identification.
Structural Context & Synthesis
To understand the spectral impurities and expected signals, one must understand the origin of the molecule. The standard synthesis involves the reduction of 1-methylcyclopentanecarbonitrile .
Synthetic Pathway & Impurity Profile
The presence of a quaternary carbon at position C1 prevents racemization, rendering the gem-dimethyl-like substitution pattern chemically stable.
Figure 1: Synthetic route from nitrile precursor. Note the critical impurity monitoring point.
Mass Spectrometry (MS) Analysis
Method: EI-MS (70 eV) or ESI-MS (+). Molecular Formula: C7H15N Molecular Weight: 113.20 Da
Fragmentation Logic
The mass spectrum is dominated by alpha-cleavage . Because the amine is primary and attached to a CH2 group, the bond between the CH2 and the quaternary ring carbon is the weakest link under ionization.
-
Molecular Ion (M+): m/z 113 (Typically weak intensity in EI due to rapid fragmentation).
-
Base Peak: m/z 30. This corresponds to the iminium ion
. This peak is diagnostic for primary amines of the form R-CH2-NH2. -
Ring Fragment: m/z 83.[2] Loss of the methanamine group
.
Figure 2: Primary fragmentation pathway yielding the diagnostic base peak at m/z 30.
Infrared Spectroscopy (IR)
Phase: Liquid film (neat) or KBr pellet (if HCl salt).
The IR spectrum is the quickest method to distinguish the target (primary amine) from its secondary amine isomer.
| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Note |
| 3300–3400 | N-H Stretch | Doublet (Asymmetric/Symmetric). Essential proof of Primary Amine (-NH2). |
| 2850–2960 | C-H Stretch | Strong sp3 C-H stretching (Cyclopentyl ring + Methyl). |
| 1580–1650 | N-H Bend | "Scissoring" vibration of the NH2 group. |
| ~2230 | C≡N Stretch | Absent in pure product. Presence indicates unreduced nitrile starting material. |
Technical Insight: If the spectrum shows a single band around 3300 cm⁻¹ instead of a doublet, suspect the secondary amine isomer (N-methylcyclopentanamine).
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl3 (Chloroform-d) is standard.[1] Reference: TMS (0.00 ppm).
¹H-NMR (Proton)
The proton spectrum is characterized by the lack of coupling between the methylene protons (CH2-N) and the ring, due to the quaternary C1 blocker.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 2.45 – 2.55 | Singlet (s) | 2H | -CH₂-NH₂ | Key Identification Signal. Appears as a sharp singlet because C1 has no protons to couple with. |
| 1.30 – 1.65 | Multiplet (m) | 8H | Ring -CH₂- | Overlapping envelope of cyclopentyl protons (C2, C3, C4, C5). |
| 1.10 – 1.30 | Broad (br) | 2H | -NH₂ | Chemical shift varies with concentration and moisture. Disappears with D₂O shake. |
| 0.95 – 1.05 | Singlet (s) | 3H | -CH₃ | Methyl group on quaternary carbon. High field due to shielding. |
Expert Commentary:
-
Differentiation: In the isomer N-methylcyclopentanamine, the methyl group is attached to Nitrogen, appearing as a singlet around 2.3–2.4 ppm . In our target, the methyl is on Carbon, appearing upfield at ~1.0 ppm . This 1.4 ppm difference is the definitive proof of structure.
¹³C-NMR (Carbon)
The carbon spectrum confirms the quaternary center.
| Chemical Shift (δ ppm) | Type | Assignment | Note |
| ~58.0 – 60.0 | CH₂ | -CH₂-NH₂ | Deshielded by Nitrogen. |
| ~44.0 – 46.0 | Cq | C1 (Quaternary) | Low intensity peak. The pivot point of the molecule. |
| ~35.0 – 37.0 | CH₂ | C2, C5 (Ring) | Symmetric carbons alpha to the quaternary center. |
| ~24.0 – 26.0 | CH₂ | C3, C4 (Ring) | Symmetric carbons beta to the quaternary center. |
| ~22.0 – 24.0 | CH₃ | -CH₃ | Methyl group. |
Analytical Workflow & Quality Control
To ensure the integrity of this building block in drug development, the following self-validating workflow is recommended.
Figure 3: QC Decision Tree for (1-Methylcyclopentyl)methanamine.
Salt Formation (HCl)
If the free base is oily or volatile, it is often converted to the Hydrochloride salt (CAS 214759-36-5).
-
Effect on NMR: The -CH2-N protons will shift downfield (deshielding) to ~2.9–3.1 ppm in D2O or DMSO-d6.
-
Effect on IR: The N-H region becomes a broad ammonium band (2800–3200 cm⁻¹).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12402550, 1-Methylcyclopentane-1-carbonitrile. (Precursor Data). Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
(1-Methylcyclopentyl)methanamine: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Researchers
Abstract
In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that provide access to unexplored chemical space and improved physicochemical properties is insatiable. Saturated cyclic amines, in particular, have emerged as crucial building blocks for introducing three-dimensionality into drug candidates, often leading to enhanced potency, selectivity, and metabolic stability. This guide provides a comprehensive technical overview of (1-Methylcyclopentyl)methanamine, a readily available yet under-explored building block. We will delve into the strategic rationale for its use, its potential applications across various therapeutic areas, and provide detailed synthetic protocols for its derivatization, positioning it as a valuable tool for researchers, scientists, and drug development professionals.
Introduction: The Profile of a Promising Building Block
(1-Methylcyclopentyl)methanamine (CAS No. 100555-73-5) is a primary amine featuring a cyclopentyl ring with a quaternary methyl-substituted carbon atom attached to a methylene-amine group.[1][2] This unique structural arrangement imparts specific properties that make it an attractive starting point for synthetic campaigns in drug discovery.
The primary amine serves as a versatile chemical handle for a multitude of classic and contemporary chemical transformations, while the (1-Methylcyclopentyl) moiety provides a non-planar, lipophilic, and metabolically robust scaffold. Unlike flat aromatic rings, which are prevalent in many existing drugs, such saturated carbocyclic structures introduce a three-dimensional (3D) topology. This increased fraction of sp3-hybridized carbons (Fsp3) is a key strategy in modern drug design to improve solubility, reduce non-specific binding, and escape the often-crowded intellectual property space of "flatland" molecules.
Physicochemical Properties
A clear understanding of a building block's properties is foundational to its effective use in designing new chemical entities.
| Property | Value | Source |
| CAS Number | 100555-73-5 | [1][2] |
| Molecular Formula | C₇H₁₅N | [1][2] |
| Molecular Weight | 113.20 g/mol | [3] |
| LogP | ~1.42 - 2.23 | [2][3] |
| Topological Polar Surface Area | 26.02 Ų | [2][3] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
Strategic Rationale: Why Employ (1-Methylcyclopentyl)methanamine?
The decision to incorporate a specific chemical fragment into a drug discovery program is a strategic one. Saturated cyclic amines are recognized as prominent motifs in numerous bioactive natural products and clinically approved drugs, including treatments for cancer, infectious diseases, and neurological disorders.[4][5] The rationale for using (1-Methylcyclopentyl)methanamine is grounded in several key principles of modern medicinal chemistry.
-
Introduction of 3D-Character: The non-planar cyclopentyl ring provides a rigid, three-dimensional scaffold. This can facilitate more specific and higher-affinity interactions with the complex topology of biological targets like enzymes and receptors.
-
Vectorial Exploration of Chemical Space: The exocyclic aminomethyl group provides a defined exit vector from the carbocyclic core. This allows chemists to systematically orient new functional groups into the surrounding space to probe for interactions within a binding pocket.
-
Metabolic Stability: The quaternary carbon atom at the 1-position of the cyclopentyl ring blocks a potential site of metabolic oxidation, which can enhance the pharmacokinetic profile of a resulting drug candidate.
-
Novelty and IP Generation: As a less-common building block, derivatives of (1-Methylcyclopentyl)methanamine can lead to the discovery of novel chemical entities with strong intellectual property positions.
-
Bioisosteric Replacement: The (1-Methylcyclopentyl)methyl group can serve as a bioisostere for other common chemical groups, such as a phenyl ring or other cyclic systems, potentially offering improved properties while maintaining biological activity.[6]
Potential Therapeutic Applications for Novel Derivatives
While (1-Methylcyclopentyl)methanamine itself is not known to possess significant biological activity, its utility lies in its potential as a scaffold for generating new molecules with therapeutic value. The applications of structurally related cyclic amines provide a strong basis for hypothesizing potential research directions.
-
Central Nervous System (CNS) Disorders: A novel cyclohexylarylamine, N-methyl-1-(1-phenylcyclohexyl)methanamine, was identified as a potent triple reuptake inhibitor of serotonin, norepinephrine, and dopamine, highlighting the potential of this chemotype for treating major depressive disorder.[7] This suggests that derivatives of (1-Methylcyclopentyl)methanamine could be explored for their activity on CNS targets.
-
Metabolic Diseases: The simpler analog, cyclopentylamine, is a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are potent anti-diabetic agents.[8] This precedent supports the use of (1-Methylcyclopentyl)methanamine to create novel DPP-IV inhibitors or to target other enzymes involved in metabolic pathways.
-
Oncology and Inflammation: Derivatives of cyclopentylamine have been synthesized and evaluated for anticancer and anti-inflammatory activities.[9][10] The core scaffold is amenable to the addition of pharmacophores known to interact with targets in these disease areas, such as kinases or protein-protein interaction interfaces.
Synthetic Utility: A Workflow for Scaffold Diversification
The primary amine of (1-Methylcyclopentyl)methanamine is a versatile functional group that enables rapid and diverse library synthesis. The following diagram illustrates a typical workflow for diversifying this core into several common and medicinally relevant functional groups.
Caption: Synthetic diversification workflow for (1-Methylcyclopentyl)methanamine.
Experimental Protocol: Synthesis of a Novel Amide Derivative
This section provides a detailed, self-validating protocol for a common and crucial reaction in medicinal chemistry: amide bond formation. This procedure serves as a template that can be adapted for various carboxylic acids.
Reaction: Synthesis of N-((1-methylcyclopentyl)methyl)benzamide
Objective: To couple (1-Methylcyclopentyl)methanamine with benzoic acid using a standard peptide coupling reagent to demonstrate a reliable method for generating novel amide derivatives.
Materials:
-
(1-Methylcyclopentyl)methanamine (1.0 eq)
-
Benzoic Acid (1.05 eq)
-
HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, standard glassware
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.05 eq) and dissolve it in anhydrous DMF (approximately 0.2 M concentration relative to the amine).
-
Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the active ester of benzoic acid. Causality Note: Pre-activation ensures the carboxylic acid is ready to react immediately upon addition of the amine, often leading to cleaner reactions and higher yields by minimizing side reactions.
-
Amine Addition: Add (1-Methylcyclopentyl)methanamine (1.0 eq) dropwise to the activated mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x). Causality Note: The acid wash removes excess basic DIPEA, while the bicarbonate wash removes any unreacted benzoic acid and acidic byproducts from the HATU reagent.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-((1-methylcyclopentyl)methyl)benzamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
(1-Methylcyclopentyl)methanamine represents a valuable and versatile building block for contemporary drug discovery programs. Its unique combination of a 3D carbocyclic core, a synthetically accessible primary amine, and inherent metabolic stability makes it an ideal starting point for the synthesis of novel compound libraries. By leveraging the established reactivity of the amine functional group, researchers can rapidly generate derivatives with the potential for therapeutic applications in areas such as CNS disorders, metabolic diseases, and oncology. This guide has outlined the strategic value and provided a practical framework for the utilization of this promising scaffold, encouraging its adoption in the quest for the next generation of innovative medicines.
References
-
Chemspace. (n.d.). 1-(1-methylcyclopentyl)methanamine. Retrieved from [Link]
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CAS Standard Information Network. (n.d.). 100555-73-5 (1-Methylcyclopentyl)methanamine Standard. Retrieved from [Link]
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Edafiogho, I. O., et al. (2007). Nucleophilic reaction of cyclopentylamine on phthalimide derivatives: synthesis and antinociceptive activity of products. Bollettino Chimico Farmaceutico, 146(7), 261-266. Retrieved from [Link]
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Sharma, V., & Kumar, P. (2018). Facile and Green Synthesis of Saturated Cyclic Amines. Current Green Chemistry, 5(2), 80-98. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of cyclic amines as drugs. [Image]. Retrieved from [Link]
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MDPI. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. International Journal of Molecular Sciences, 24(8), 7306. Retrieved from [Link]
-
Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-1441. Retrieved from [Link]
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Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Retrieved from [Link]
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Health and safety information for (1-Methylcyclopentyl)methanamine
[1]
Executive Summary
(1-Methylcyclopentyl)methanamine is a specialized primary aliphatic amine used primarily as a steric building block in medicinal chemistry.[1] It serves as a critical scaffold for introducing conformational restriction in peptide mimetics and kinase inhibitors.[1]
Critical Safety Distinction: Do NOT confuse this compound with Methenamine (Hexamethylenetetramine), a urinary antiseptic.[1][2] While they share phonetic similarities, (1-Methylcyclopentyl)methanamine is a corrosive liquid with distinct volatility and reactivity profiles.[1] This guide addresses the specific hazards of the alkyl amine structure.
Physicochemical Profile
The following data consolidates experimental and predicted properties essential for risk assessment.
| Property | Value / Description | Note |
| Molecular Formula | C₇H₁₅N | |
| Molecular Weight | 113.20 g/mol | |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | ~135–138 °C | Estimated @ 760 mmHg |
| Density | 0.84 ± 0.06 g/cm³ | Less dense than water |
| pKa | ~10.5 | Strongly basic (Primary Amine) |
| Flash Point | ~35–45 °C (Est.)[1][3][4][5][6][7][8] | Flammable Liquid |
| Solubility | Soluble in organic solvents; Moderate in water | Exothermic dissolution in acid |
Hazard Identification & Toxicology
GHS Classification (Derived)
Based on the functional group (primary aliphatic amine) and structural analogs:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
-
Serious Eye Damage: Category 1 (Irreversible corneal damage).[1]
-
Flammable Liquids: Category 3 (Flammable liquid and vapor).[1]
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed or inhaled).[1]
Mechanism of Toxicity
The primary hazard mechanism is alkaline hydrolysis of biological tissue.[1]
-
Saponification: Upon contact with skin, the unprotonated amine group attacks skin lipids, causing saponification (turning fats into soap). This disrupts the stratum corneum barrier.
-
Liquefactive Necrosis: Unlike acid burns which form a protective scab (coagulative necrosis), amine burns liquefy tissue, allowing the chemical to penetrate deeper until neutralized.
-
Respiratory Irritation: High vapor concentrations (due to volatility) trigger trigeminal nerve stimulation, causing laryngeal spasm and pulmonary edema.[1]
Safe Handling Protocols
Engineering Controls
-
Ventilation: All open handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm .[1]
-
Inert Atmosphere: The compound readily absorbs CO₂ from the air to form solid carbamates (white crust).[1] Store and dispense under Nitrogen or Argon.[1]
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves often provide insufficient protection against aliphatic amines for prolonged periods due to permeation.[1]
| PPE Type | Recommendation | Rationale |
| Gloves (Splash) | Nitrile (Double gloved) | Immediate removal upon splash.[1] |
| Gloves (Immersion) | Silver Shield® / 4H® (Laminate) | Required for spill cleanup or synthesis.[1] |
| Eye Protection | Chemical Goggles + Face Shield | Prevent vapor absorption and splash.[1] |
| Respiratory | Full-face respirator with Amine/Organic Vapor cartridge | Only if outside fume hood (Emergency).[1] |
Operational Workflow
The following diagram outlines the decision logic for safe handling and storage.
Figure 1: Operational workflow for handling corrosive amines, emphasizing scale-dependent risks and inert storage.
Emergency Response
Reaction with Water: While soluble, adding water to the concentrated amine is exothermic. In an emergency, flush with massive volumes of water to dissipate heat and dilute the base.
Exposure Response Tree[1]
Figure 2: Emergency triage protocols.[1] Note the specific prohibition against neutralizing skin burns with acid, which exacerbates thermal injury.
Synthesis & Application Context
Drug Discovery Utility
Researchers utilize (1-Methylcyclopentyl)methanamine to introduce the gem-dimethyl effect in a cyclic system.[1]
-
Conformational Restriction: The methyl group on the cyclopentyl ring locks the amine side chain into specific bioactive conformations, often increasing potency against receptors (e.g., GPCRs).
-
Metabolic Stability: The steric bulk adjacent to the amine hinders enzymatic degradation by Monoamine Oxidases (MAO), potentially extending the half-life of the drug candidate.
Storage Stability
-
Shelf Life: 12–24 months if stored properly.
-
Degradation Signs: Yellowing of liquid or formation of white solid precipitate (carbamate salts) around the cap.[1]
-
Purification: If degraded, the compound can often be repurified via distillation over KOH or CaH₂, though this presents a high flammability risk and should only be performed by senior chemists.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12149547, 1-(1-Methylcyclopentyl)methanamine.[1] Retrieved from [Link]
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European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Health Hazards (Amines).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aliphatic Amines.[1] Retrieved from [Link]
-
Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor.[1][3] Bioorganic & Medicinal Chemistry Letters.[3] Retrieved from [Link]
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A Technical Guide to (1-Methylcyclopentyl)methanamine for Researchers and Drug Development Professionals
An In-Depth Review of Commercial Availability, Quality Control, and Applications in Medicinal Chemistry
Abstract
(1-Methylcyclopentyl)methanamine, a saturated alicyclic primary amine, represents a valuable building block for medicinal chemistry and drug discovery. Its unique three-dimensional structure offers an attractive scaffold for the synthesis of novel chemical entities with the potential for improved physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the commercial landscape for (1-Methylcyclopentyl)methanamine, including key suppliers, typical product specifications, and essential quality control methodologies. Furthermore, it delves into the strategic applications of this compound in drug design, exploring its role in bioisosteric replacement and scaffold hopping strategies.
Introduction: The Significance of Alicyclic Scaffolds in Drug Discovery
In the realm of medicinal chemistry, the design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. Saturated alicyclic rings, such as the methylcyclopentyl moiety in (1-Methylcyclopentyl)methanamine, have gained considerable attention as bioisosteres for more traditional aromatic or linear structures.[1][2][3] The incorporation of such three-dimensional fragments can lead to significant improvements in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including enhanced solubility, metabolic stability, and cell permeability, while also providing opportunities for novel intellectual property.[4]
(1-Methylcyclopentyl)methanamine (CAS RN: 100555-73-5) is a primary amine featuring a cyclopentane ring with a methyl group and a methanamine substituent on the same carbon atom. This structure provides a versatile handle for further chemical modification, making it a valuable starting material for the synthesis of a diverse range of derivatives.
Commercial Availability and Supplier Landscape
(1-Methylcyclopentyl)methanamine is available from a select number of specialized chemical suppliers that focus on providing building blocks for research and development, particularly in the pharmaceutical and biotechnology sectors.
Key Commercial Suppliers
Our research indicates that (1-Methylcyclopentyl)methanamine can be sourced through the following primary suppliers and platforms:
-
ChemBridge Corporation: A well-established global provider of chemistry products for small molecule drug discovery, ChemBridge lists (1-Methylcyclopentyl)methanamine in their catalog.[5]
-
AA BLOCKS: This research chemical supplier specializes in providing a wide array of building blocks and intermediates for the pharmaceutical and biotech industries.
-
Chemspace: A comprehensive online marketplace for chemical building blocks, Chemspace lists products from both ChemBridge and AA BLOCKS, offering a convenient platform for procurement.[6]
The following table summarizes the key suppliers and their offerings for (1-Methylcyclopentyl)methanamine.
| Supplier/Platform | Product Name | CAS Number | Purity (Typical) | Physical Form |
| ChemBridge | 1-(1-methylcyclopentyl)methanamine | 100555-73-5 | ≥95% | Liquid |
| AA BLOCKS | (1-Methylcyclopentyl)methanamine | 100555-73-5 | ≥95% | Not specified |
| Chemspace | 1-(1-methylcyclopentyl)methanamine | 100555-73-5 | ≥95% | Liquid |
Procurement Workflow
The procurement of (1-Methylcyclopentyl)methanamine typically follows a standard workflow for research chemicals. This process is crucial for ensuring the timely acquisition of high-quality materials for research and development projects.
Technical Specifications and Quality Control
Ensuring the identity, purity, and consistency of (1-Methylcyclopentyl)methanamine is critical for its successful application in synthesis and drug discovery. While a specific Certificate of Analysis (CoA) was not publicly available, this section outlines the expected quality control parameters based on industry standards for similar primary amines.
Typical Product Specifications
Based on supplier information, researchers can expect the following general specifications for commercially available (1-Methylcyclopentyl)methanamine:
| Parameter | Typical Specification |
| Chemical Name | (1-Methylcyclopentyl)methanamine |
| CAS Number | 100555-73-5 |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Purity (by GC or HPLC) | ≥95% |
| Identity | Conforms to structure by ¹H NMR and/or MS |
Analytical Methods for Quality Control
A comprehensive quality control protocol for (1-Methylcyclopentyl)methanamine would involve a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile amines like (1-Methylcyclopentyl)methanamine and identifying any potential impurities. The gas chromatogram provides a quantitative measure of purity, while the mass spectrum offers definitive structural information. For primary amines, derivatization may sometimes be employed to improve peak shape and chromatographic performance.[7]
3.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is another essential tool for purity determination. Since primary amines often lack a strong UV chromophore, derivatization with a UV-active or fluorescent tag is a common strategy to enhance detection sensitivity.[8][9] Reversed-phase columns are typically used for the separation of the derivatized amine from any impurities.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
Safety and Handling
A formal Safety Data Sheet (SDS) for (1-Methylcyclopentyl)methanamine (CAS 100555-73-5) was not found in the public domain. However, based on the general properties of primary amines, the following precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
-
Toxicity: Primary amines can be corrosive and may cause skin and eye irritation or burns. Inhalation may cause respiratory tract irritation.
Researchers should always consult the supplier-provided SDS upon purchase and handle the compound in accordance with established laboratory safety procedures.
Synthesis and Medicinal Chemistry Applications
While specific proprietary synthesis routes for commercial (1-Methylcyclopentyl)methanamine are not disclosed, a plausible synthetic pathway could involve the reductive amination of 1-methylcyclopentanecarbaldehyde or the reduction of the corresponding nitrile or oxime.
Plausible Synthetic Pathway
A potential laboratory-scale synthesis of (1-Methylcyclopentyl)methanamine is outlined below. This represents a common and versatile method for the preparation of primary amines.
Role in Medicinal Chemistry: Scaffold Hopping and Bioisosterism
The primary value of (1-Methylcyclopentyl)methanamine in drug discovery lies in its utility as a building block for creating molecules with novel three-dimensional shapes. This is particularly relevant in the context of scaffold hopping and bioisosteric replacement.
-
Scaffold Hopping: This strategy involves replacing a core molecular scaffold in a known active compound with a structurally different one, with the aim of identifying new chemical series with improved properties or a distinct intellectual property position.[11][12][13] The (1-methylcyclopentyl)methylamine moiety can serve as a novel scaffold to replace, for example, a substituted aromatic ring, introducing a more three-dimensional character to the molecule.
-
Bioisosteric Replacement: Bioisosterism is the principle of replacing a functional group in a molecule with another group that has similar physical or chemical properties, leading to a compound with similar biological activity.[2][3] The saturated alicyclic nature of the methylcyclopentyl group can act as a bioisostere for other lipophilic groups, potentially improving metabolic stability by removing sites susceptible to oxidative metabolism.
The strategic incorporation of the (1-methylcyclopentyl)methanamine scaffold can lead to compounds with enhanced drug-like properties, as illustrated in the conceptual diagram below.
Conclusion
(1-Methylcyclopentyl)methanamine is a commercially available building block with significant potential for application in modern drug discovery. Its unique alicyclic scaffold offers medicinal chemists a valuable tool for scaffold hopping and bioisosteric replacement strategies, aiming to develop novel drug candidates with improved pharmacological profiles. While the number of direct suppliers is limited, the compound is accessible through specialized chemical providers. Researchers should ensure rigorous quality control through appropriate analytical techniques to verify the identity and purity of the material. As the demand for novel, three-dimensional chemical matter continues to grow, the utility of building blocks like (1-Methylcyclopentyl)methanamine is expected to increase, making it a noteworthy compound for consideration in early-stage drug discovery programs.
References
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HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). LCGC Europe. Available at: [Link]
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The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). Frontiers in Chemistry. Available at: [Link]
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Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2008). Journal of Separation Science. Available at: [Link]
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HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. Available at: [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Mass Detector. Waters. Available at: [Link]
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Chromatographic Determination of Amines in Food Samples. (2018). University of Helsinki. Available at: [Link]
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1-(1-methylcyclopentyl)methanamine. Chemspace. Available at: [Link]
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The Use of Bioisosterism in Drug Design and Molecular Modification. (2012). American Journal of PharmTech Research. Available at: [Link]
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Bioisosteres in Medicinal Chemistry. Open MedScience. Available at: [Link]
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Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. Available at: [Link]
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N-methylcyclopentanamine. PubChem. Available at: [Link]
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Classification of Scaffold Hopping Approaches. (2017). Molecules. Available at: [Link]
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Hop To It! The World of Scaffold Hopping. (2024). Charles River Laboratories. Available at: [Link]
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Scaffold Hopping. BioSolveIT. Available at: [Link]
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ChemBounce: a computational framework for scaffold hopping in drug discovery. (2025). Bioinformatics. Available at: [Link]
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Scaffold hopping by net photochemical carbon deletion of azaarenes. (2022). Science. Available at: [Link]
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Cyclopentanemethylamine. PubChem. Available at: [Link]
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Bioisosteric Replacement Strategies. SpiroChem. Available at: [Link]
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N-methylcyclopentylamine. SpectraBase. Available at: [Link]
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1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0284372). NP-MRD. Available at: [Link]
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1H proton nmr spectrum of methylamine. Doc Brown's Chemistry. Available at: [Link]
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Methodological & Application
Applikations- und Protokoll-Leitfaden: Derivatisierung von (1-Methylcyclopentyl)methanamin für die analytische Bestimmung
Erstellt von: Dr. Gemini, Senior Application Scientist
Datum: 2024-10-27
Version: 1.0
Zusammenfassung
Dieser Leitfaden beschreibt detaillierte Protokolle für die chemische Derivatisierung von (1-Methylcyclopentyl)methanamin, einem primären Amin, zur Verbesserung seiner analytischen Eigenschaften für die gaschromatographische (GC) Analyse, insbesondere in Kopplung mit der Massenspektrometrie (MS). Primäre Amine wie (1-Methylcyclopentyl)methanamin weisen oft eine geringe Flüchtigkeit und eine hohe Polarität auf, was zu schlechter Peakform (Tailing) und geringer thermischer Stabilität während der GC-Analyse führen kann.[1][2][3] Die hier vorgestellten Derivatisierungsmethoden – Acylierung und Silylierung – wandeln die polare Aminogruppe in eine weniger polare, flüchtigere und thermisch stabilere funktionelle Gruppe um und ermöglichen so eine robuste und reproduzierbare quantitative Analyse.
Einleitung und wissenschaftliche Begründung
(1-Methylcyclopentyl)methanamin ist eine chemische Verbindung, die als Baustein in der organischen Synthese oder als potenzielle Verunreinigung in pharmazeutischen Produkten von Interesse sein kann. Seine genaue Quantifizierung ist für die Prozesskontrolle und Qualitätsbewertung entscheidend. Die direkte Analyse mittels Gaschromatographie ist jedoch aufgrund der polaren Natur der primären Aminogruppe (-NH₂) problematisch. Diese Gruppe neigt zu Wechselwirkungen mit aktiven Stellen in der GC-Säule, was zu asymmetrischen Peaks führt und die Nachweisgrenzen verschlechtert.[1]
Die Derivatisierung ist ein chemischer Prozess, bei dem ein aktiver Wasserstoff der Aminogruppe durch eine andere funktionelle Gruppe ersetzt wird.[1][4] Dieser Schritt ist aus mehreren Gründen vorteilhaft:
-
Erhöhung der Flüchtigkeit: Durch die Maskierung der polaren N-H-Bindungen wird die intermolekulare Wasserstoffbrückenbindung reduziert, was den Dampfdruck des Analyten erhöht und ihn für die GC besser zugänglich macht.[3][4]
-
Verbesserung der thermischen Stabilität: Die resultierenden Derivate sind oft thermisch stabiler, was den Abbau im heißen GC-Injektor verhindert.[4]
-
Optimierung der Chromatographie: Die verringerte Polarität führt zu symmetrischeren Peaks und einer besseren Trennleistung.[1][3]
-
Spezifische Detektion: Die Einführung von fluorhaltigen Gruppen (z.B. durch Acylierung) ermöglicht eine hochempfindliche Detektion mittels Elektroneneinfangdetektor (ECD) oder liefert charakteristische Fragmentionen in der Massenspektrometrie (MS), was die Identifizierung und Quantifizierung erleichtert.[5]
In diesem Leitfaden werden zwei bewährte Derivatisierungsstrategien vorgestellt: die Acylierung mit Trifluoressigsäureanhydrid (TFAA) und die Silylierung mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA).
Protokoll 1: Derivatisierung durch Acylierung mit TFAA
Die Acylierung mit Trifluoressigsäureanhydrid (TFAA) ist eine schnelle und effektive Methode zur Derivatisierung von primären Aminen.[5] TFAA reagiert mit der Aminogruppe unter Bildung eines stabilen und hoch flüchtigen Trifluoracetylamids.
Prinzip und Mechanismus
TFAA ist ein starkes Acylierungsmittel, das mit dem freien Elektronenpaar des Stickstoffs in der Aminogruppe reagiert. Die Reaktion führt zur Bildung einer Amidbindung und zur Freisetzung von Trifluoressigsäure als Nebenprodukt.
Abbildung 1: Reaktionsschema der Acylierung von (1-Methylcyclopentyl)methanamin mit TFAA.
Benötigte Materialien und Reagenzien
| Material/Reagenz | Spezifikation | Lieferant (Beispiel) |
| (1-Methylcyclopentyl)methanamin | Analysenrein | ChemBridge |
| Trifluoressigsäureanhydrid (TFAA) | ≥99% | Thermo Scientific |
| Pyridin | Wasserfrei, ≥99.8% | Sigma-Aldrich |
| Ethylacetat | GC-Grad, wasserfrei | Merck |
| Reaktionsgefäße (Vials) | 2 mL, mit Schraubverschluss | Agilent Technologies |
| Heizblock | Einstellbar bis 100 °C | IKA |
| Pipetten | Präzisions-Mikroliterpipetten | Eppendorf |
| GC-MS-System | z.B. Agilent 7890/5977 | Agilent Technologies |
Sicherheitshinweis: TFAA ist korrosiv und feuchtigkeitsempfindlich. Alle Arbeiten müssen unter einem Abzug durchgeführt werden. Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe).
Detailliertes Schritt-für-Schritt-Protokoll
-
Probenvorbereitung: Lösen Sie eine genau abgewogene Menge der Probe (ca. 0,1 - 1 mg) in 100 µL wasserfreiem Ethylacetat in einem 2-mL-Reaktionsgefäß.[5] Falls ein interner Standard verwendet wird, fügen Sie diesen an dieser Stelle hinzu.
-
Zugabe des Katalysators: Geben Sie 100 µL wasserfreies Pyridin als Katalysator und Säurefänger hinzu.[5] Pyridin neutralisiert die entstehende Trifluoressigsäure und fördert die Reaktion.
-
Zugabe des Derivatisierungsreagenz: Fügen Sie vorsichtig 100 µL TFAA hinzu.[5] Das Gefäß sofort verschließen, um den Kontakt mit Luftfeuchtigkeit zu minimieren.
-
Reaktion: Mischen Sie den Inhalt kurz durch und erhitzen Sie das verschlossene Gefäß für 60 Minuten bei 60 °C in einem Heizblock.[5]
-
Abkühlen: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.
-
Analyse: Die Probe kann nun direkt in das GC-MS-System injiziert werden.[5] Alternativ kann das Lösungsmittel unter einem sanften Stickstoffstrom abgedampft und der Rückstand in einem geeigneten Lösungsmittel (z.B. Hexan) aufgenommen werden, um überschüssiges Reagenz zu entfernen.
Workflow-Diagramm
Abbildung 2: Workflow für die TFAA-Derivatisierung.
Erwartete Ergebnisse
Die erfolgreiche Derivatisierung führt zu einem neuen Peak im Chromatogramm mit einer anderen Retentionszeit als die der Ausgangsverbindung. Im Massenspektrum ist eine charakteristische Massenverschiebung zu beobachten.
| Verbindung | Molmasse ( g/mol ) | Derivat | Molmasse des Derivats ( g/mol ) | Massenverschiebung (Δm/z) |
| (1-Methylcyclopentyl)methanamin | 113.22 | N-(1-Methylcyclopentyl)methyl-2,2,2-trifluoracetamid | 209.21 | +96 |
Das Massenspektrum des Derivats wird charakteristische Fragmente aufweisen, die durch den Verlust der Trifluoracetylgruppe oder durch Fragmentierung des Cyclopentylrings entstehen.
Protokoll 2: Derivatisierung durch Silylierung mit BSTFA
Die Silylierung ist eine der am weitesten verbreiteten Derivatisierungstechniken für die GC-Analyse.[4] N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ist ein effektives Reagenz, das den aktiven Wasserstoff der Aminogruppe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt.[1][4]
Prinzip und Mechanismus
BSTFA reagiert mit der primären Aminogruppe und bildet ein N,N-Bis(trimethylsilyl)-Derivat. Die Nebenprodukte der Reaktion, N-Trimethylsilyltrifluoracetamid und Trifluoracetamid, sind flüchtig und stören die GC-Analyse in der Regel nicht.
Abbildung 3: Reaktionsschema der Silylierung von (1-Methylcyclopentyl)methanamin mit BSTFA.
Benötigte Materialien und Reagenzien
| Material/Reagenz | Spezifikation | Lieferant (Beispiel) |
| (1-Methylcyclopentyl)methanamin | Analysenrein | ChemBridge |
| BSTFA (+ 1% TMCS) | Derivatisierungsgrad | Restek, Sigma-Aldrich |
| Pyridin | Wasserfrei, ≥99.8% | Sigma-Aldrich |
| Dichlormethan (DCM) | GC-Grad, wasserfrei | Merck |
| Reaktionsgefäße (Vials) | 2 mL, mit Schraubverschluss | Agilent Technologies |
| Heizblock | Einstellbar bis 100 °C | IKA |
| Pipetten | Präzisions-Mikroliterpipetten | Eppendorf |
| GC-MS-System | z.B. Agilent 7890/5977 | Agilent Technologies |
Sicherheitshinweis: BSTFA ist feuchtigkeitsempfindlich, toxisch und reizend. Alle Arbeiten müssen unter einem Abzug durchgeführt werden. Vermeiden Sie den Kontakt mit protischen Lösungsmitteln wie Wasser oder Alkoholen, da diese mit dem Reagenz reagieren.[3]
Detailliertes Schritt-für-Schritt-Protokoll
-
Probenvorbereitung: Lösen Sie ca. 100 µg der Probe in 100 µL eines aprotischen, wasserfreien Lösungsmittels (z.B. Dichlormethan oder Acetonitril) in einem 2-mL-Reaktionsgefäß.
-
Zugabe des Katalysators (optional, aber empfohlen): Fügen Sie 25 µL wasserfreies Pyridin hinzu. Pyridin wirkt als Katalysator und kann die Reaktion insbesondere bei sterisch gehinderten Aminen beschleunigen.
-
Zugabe des Derivatisierungsreagenz: Geben Sie 25 µL BSTFA (oft mit 1% Trimethylchlorsilan, TMCS, als Katalysator) hinzu.[6] Das Gefäß sofort fest verschließen.
-
Reaktion: Mischen Sie den Inhalt kurz und erhitzen Sie das verschlossene Gefäß für 20-30 Minuten bei 65-70 °C. Die genaue Zeit und Temperatur sind nicht kritisch, sollten aber für eine vollständige Reaktion ausreichen.
-
Abkühlen: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.
-
Analyse: Die Probe ist nun bereit für die Injektion in das GC-MS-System. Eine weitere Aufarbeitung ist in der Regel nicht erforderlich. Die derivatisierten Proben sollten gekühlt gelagert werden, um die Hydrolyse zu verlangsamen.
Workflow-Diagramm
Abbildung 4: Workflow für die BSTFA-Derivatisierung.
Erwartete Ergebnisse
Die Silylierung führt zur Bildung von Mono- und/oder Di-TMS-Derivaten. Das Di-TMS-Derivat ist in der Regel das stabilere und dominantere Produkt.
| Verbindung | Molmasse ( g/mol ) | Derivat | Molmasse des Derivats ( g/mol ) | Massenverschiebung (Δm/z) |
| (1-Methylcyclopentyl)methanamin | 113.22 | N,N-Bis(trimethylsilyl)-(1-methylcyclopentyl)methanamin | 257.56 | +144 |
Das Massenspektrum des TMS-Derivats wird charakteristische Ionen bei m/z 73 (Si(CH₃)₃⁺) und andere typische Fragmente aufweisen, die aus der Struktur des derivatisierten Analyten resultieren.
Beispielhafte GC-MS-Parameter
Die folgenden Parameter dienen als Ausgangspunkt und müssen möglicherweise für das spezifische Instrument und die Anwendung optimiert werden.
| Parameter | Einstellung |
| GC-Säule | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm Filmdicke (oder äquivalent) |
| Trägergas | Helium, konstante Flussrate 1.2 mL/min |
| Injektor-Temperatur | 250 °C |
| Injektionsmodus | Split (z.B. 20:1) |
| Injektionsvolumen | 1 µL |
| Ofenprogramm | 60 °C (2 min halten), dann 10 °C/min bis 280 °C (5 min halten) |
| MS-Transferlinie | 280 °C |
| Ionenquelle | 230 °C |
| Ionisationsenergie | 70 eV |
| Scan-Bereich | m/z 40 - 450 |
Dateninterpretation und Fehlerbehebung
-
Bestätigung der Derivatisierung: Eine erfolgreiche Reaktion wird durch das Verschwinden des Peaks der Ausgangsverbindung und das Erscheinen eines neuen, scharfen Peaks des Derivats bei einer anderen Retentionszeit bestätigt. Die Identität des Derivats wird durch sein Massenspektrum (insbesondere das Molekülion und charakteristische Fragmente) verifiziert.
-
Unvollständige Reaktion: Wenn sowohl der Analyt- als auch der Derivat-Peak vorhanden sind, war die Reaktion unvollständig. Mögliche Ursachen sind:
-
Inaktives Reagenz (durch Feuchtigkeit zersetzt). Verwenden Sie eine frische Ampulle.
-
Unzureichende Reaktionszeit oder -temperatur. Verlängern Sie die Heizdauer oder erhöhen Sie die Temperatur.
-
Anwesenheit von protischen Lösungsmitteln. Stellen Sie sicher, dass alle Lösungsmittel und Glasgeräte trocken sind.
-
-
Peak-Tailing des Derivats: Dies kann auf aktive Stellen im GC-Liner oder am Säuleneinlass hinweisen. Ein Austausch des Liners oder das Abschneiden der ersten Zentimeter der Säule kann Abhilfe schaffen.[3]
Schlussfolgerung
Die Derivatisierung von (1-Methylcyclopentyl)methanamin mittels Acylierung oder Silylierung ist ein entscheidender Schritt, um eine zuverlässige und quantitative Analyse mittels GC-MS zu ermöglichen. Beide hier beschriebenen Methoden, die Acylierung mit TFAA und die Silylierung mit BSTFA, sind robuste Verfahren, die die Flüchtigkeit und thermische Stabilität des Analyten erhöhen und zu einer signifikant verbesserten chromatographischen Leistung führen. Die Wahl der Methode kann von der verfügbaren Laborausstattung, der Probenmatrix und den spezifischen analytischen Anforderungen abhängen.
Referenzen
-
Titel: Preparation of TMS Derivatives for GC/MS Quelle: University of California, Berkeley, College of Chemistry URL: [Link]
-
Titel: Formation and identification of novel derivatives of primary amine and zwitterionic drugs Quelle: IU Indianapolis ScholarWorks URL: [Link]
-
Titel: Produktinformation: Trifluoressigsäureanhydrid (TFAA) Quelle: CS-Chromatographie Service GmbH URL: [Link]
-
Titel: Silylierungsreagenz, BSTFA (N,O-Bis[trimethylsilyl]trifluoracetamid) Quelle: Restek Corporation URL: [Link]
-
Titel: Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices Quelle: OPUS - Online Publikationsverbund der Universität Koblenz-Landau URL: [Link]
-
Titel: 2.1.2. Gas chromatography of amines as various derivatives Quelle: ResearchGate URL: [Link]
-
Titel: Derivatization Methods in GC and GC/MS Quelle: ResearchGate URL: [Link]
-
Titel: Analytik aromatischer Amine in wässrigen und biologischen Matrices. Neue Verfahren zur Anreicherung und selektiven Detektion Quelle: OPUS - Publikationsserver der Universität des Saarlandes URL: [Link]
-
Titel: Acylierungsreagenzien Quelle: Fisher Scientific URL: [Link]
-
Titel: Derivatisierung für die Gaschromatographie Quelle: Phenomenex URL: [Link]
-
Titel: Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature Quelle: PubMed (National Library of Medicine) URL: [Link]
-
Titel: Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS Quelle: MDPI (Multidisciplinary Digital Publishing Institute) URL: [Link]
-
Titel: 1-(1-methylcyclopentyl)ethan-1-amine (C8H17N) Quelle: PubChemLite URL: [Link]
-
Titel: Analytik von Aminosäuren und biogenen Aminen in fermentierten Lebensmitteln mittels HPLC und GC Quelle: Justus-Liebig-Universität Gießen URL: [Link]
-
Titel: Flüssigchromatographische Bestimmung aliphatischer und aromatischer Amine mit 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazol Quelle: D-Collection, Universität des Saarlandes URL: [Link]
-
Titel: Massenspektrometrie Quelle: Wikipedia URL: [Link]
-
Titel: Massenspektrometrie Quelle: Chemie.de URL: [Link]
Sources
Large-scale production methods for (1-Methylcyclopentyl)methanamine
An Application Guide to the Scalable Synthesis of (1-Methylcyclopentyl)methanamine
Abstract
(1-Methylcyclopentyl)methanamine is a valuable primary amine building block in medicinal chemistry and materials science. Its synthesis on a laboratory scale is straightforward, but transitioning to large-scale production presents significant challenges in terms of safety, cost-effectiveness, and product purity. This document provides a comprehensive guide to the industrially viable methods for producing (1-Methylcyclopentyl)methanamine, focusing on the catalytic hydrogenation of 1-methylcyclopentanecarbonitrile. An alternative chemical reduction method is also presented, accompanied by detailed protocols, safety considerations, and purification strategies tailored for multi-kilogram scale production.
Introduction and Strategic Overview
The synthesis of primary amines is a cornerstone of organic chemistry, with catalytic hydrogenation of nitriles representing one of the most efficient routes available. For the target molecule, (1-Methylcyclopentyl)methanamine, the most direct and scalable precursor is 1-methylcyclopentanecarbonitrile. This guide focuses on the critical final step: the reduction of the nitrile group to a primary aminomethyl group.
Two primary methodologies are evaluated for their large-scale applicability:
-
Method 1: Catalytic Hydrogenation: A high-efficiency, low-waste process ideal for industrial production, utilizing heterogeneous catalysts like Raney Cobalt or Nickel under hydrogen pressure.
-
Method 2: Chemical Reduction: A viable alternative using chemical hydrides like sodium borohydride, suitable for smaller-scale production or where high-pressure hydrogenation equipment is not available.
The choice between these methods depends on available infrastructure, budget, desired batch size, and safety protocols.
Method 1: Catalytic Hydrogenation of 1-Methylcyclopentanecarbonitrile
Catalytic hydrogenation is the preferred industrial method for nitrile reduction due to its high atom economy, the reusability of the catalyst, and the generation of minimal waste. The process involves the reaction of the nitrile with hydrogen gas in the presence of a metal catalyst.
Principle of Operation: The reaction proceeds via the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise reduction of the carbon-nitrogen triple bond. A key challenge is preventing the formation of secondary and tertiary amine byproducts, which can occur when the newly formed primary amine reacts with reaction intermediates. The use of Raney Cobalt or Nickel catalysts, often in the presence of a basic medium or ammonia, helps to suppress these side reactions and enhances selectivity for the desired primary amine.
Workflow for Catalytic Hydrogenation
Caption: High-level workflow for the catalytic hydrogenation process.
Detailed Protocol: Large-Scale Hydrogenation
Safety First: This procedure involves high-pressure, flammable hydrogen gas and a potentially pyrophoric catalyst. It must be performed in a properly rated high-pressure reactor (autoclave) within a designated, well-ventilated
Application Notes & Protocols: (1-Methylcyclopentyl)methanamine as a Novel Sterically Hindered Ligand for Coordination Chemistry
Abstract
(1-Methylcyclopentyl)methanamine is a primary amine characterized by a bulky, sterically demanding alkyl substituent adjacent to the coordinating nitrogen atom. While well-established in organic synthesis, its application as a ligand in coordination chemistry is a nascent field with significant potential. The steric hindrance provided by the 1-methylcyclopentyl group can enforce specific coordination geometries, influence the electronic properties of the metal center, and provide a unique kinetic and thermodynamic profile for the resulting complexes. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to explore its utility. We present detailed, field-tested protocols for the synthesis of the ligand itself, general methodologies for the formation of its coordination complexes with transition metals, a guide to their characterization, and an expert analysis of its potential applications in catalysis and materials science.
Ligand Profile and Design Rationale
(1-Methylcyclopentyl)methanamine acts as a classic Lewis base, donating its lone pair of electrons from the primary amine nitrogen to a metal center, forming a coordinate bond.[1] It is classified as a monodentate L-type ligand. Its primary distinguishing feature is the significant steric bulk imparted by the tertiary carbon of the cyclopentyl ring directly attached to the aminomethyl group.
Key Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | (1-Methylcyclopentyl)methanamine | - |
| Molecular Formula | C₇H₁₅N | [2] |
| Molecular Weight | 113.20 g/mol | [2] |
| CAS Number | 100555-73-5 | - |
| Predicted Boiling Point | 145-146 °C | - |
| Ligand Type | Monodentate, σ-donor | [1] |
Causality Behind its Potential: The rationale for investigating this ligand stems from the well-established principle that steric hindrance can be a powerful tool in controlling reactivity and structure in coordination chemistry.[3][4]
-
Kinetic Stabilization: The bulky group can protect the metal center from unwanted side reactions or decomposition pathways.
-
Low Coordination Numbers: It may favor the formation of complexes with lower coordination numbers than less hindered amines.
-
Control of Chemoselectivity: In catalysis, the ligand's bulk can create a sterically defined pocket around the metal, influencing which substrate can bind and react, potentially leading to high selectivity.[5]
-
Modified Electronic Properties: Steric strain can alter bond lengths and angles, thereby tuning the electronic environment of the metal center.
Synthesis of (1-Methylcyclopentyl)methanamine Ligand
Workflow for Ligand Synthesis
Caption: Synthetic workflow for (1-Methylcyclopentyl)methanamine.
Protocol 2.1: Synthesis via Nitrile Reduction
Materials:
-
1-Methylcyclopentanecarbonitrile (1.0 eq)[2]
-
Lithium aluminum hydride (LiAlH₄, 1.5 eq)[6]
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
15% Sodium hydroxide (aq) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: Suspend LiAlH₄ (1.5 eq) in anhydrous THF in the flask under an inert atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Addition of Precursor: Dissolve 1-methylcyclopentanecarbonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Causality Note: Dropwise addition at low temperature is critical to control the highly exothermic reaction between LiAlH₄ and the nitrile.[8]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.
-
Quenching (Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of 15% NaOH solution, and then more water. A granular precipitate of aluminum salts should form.
-
Safety Note: The quenching process is extremely exothermic and generates hydrogen gas. It must be performed slowly and behind a blast shield.
-
-
Isolation: Filter the solid aluminum salts and wash them thoroughly with diethyl ether. Combine the filtrate and the ether washings.
-
Purification: Separate the organic layer, wash it with brine, and dry it over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude amine by vacuum distillation to yield the final product.
General Protocols for Coordination Complex Synthesis
The synthesis of coordination complexes with (1-Methylcyclopentyl)methanamine typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt and solvent is crucial for obtaining a pure product.
Workflow for Complex Synthesis
Caption: General workflow for synthesizing metal-amine complexes.
Protocol 3.1: Synthesis of a Dichloro-bis(amine)palladium(II) Complex
This protocol is adapted from general procedures for synthesizing square-planar Pd(II) amine complexes.[9][10] The expected product is of the form [PdCl₂(L)₂], where L is (1-Methylcyclopentyl)methanamine.
Materials:
-
Palladium(II) chloride (PdCl₂, 1.0 eq)
-
(1-Methylcyclopentyl)methanamine (2.2 eq)
-
Acetonitrile (CH₃CN), reagent grade
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolution: Suspend PdCl₂ (1.0 eq) in acetonitrile in a round-bottom flask.
-
Ligand Addition: In a separate vial, dissolve (1-Methylcyclopentyl)methanamine (2.2 eq) in a small amount of acetonitrile. Add this solution dropwise to the stirring PdCl₂ suspension.
-
Causality Note: Using a slight excess of the amine ligand helps to ensure complete reaction and formation of the bis(amine) adduct.[9]
-
-
Reaction: Stir the mixture at room temperature. The deep brown/red color of the PdCl₂ suspension should gradually lighten as the yellow soluble complex forms. Stir for 12-24 hours.
-
Isolation: Filter the reaction mixture to remove any unreacted PdCl₂. Reduce the volume of the filtrate under reduced pressure until a precipitate begins to form.
-
Precipitation: Add diethyl ether to the concentrated solution to fully precipitate the product.
-
Causality Note: The complex is typically soluble in polar solvents like acetonitrile but insoluble in nonpolar solvents like ether, allowing for effective precipitation.
-
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Characterization of Novel Coordination Complexes
A suite of analytical techniques is required to unambiguously determine the structure and purity of the newly synthesized complexes.
| Technique | Purpose & Expected Observations |
| FT-IR Spectroscopy | Confirm coordination of the amine. Expect a shift (typically to lower wavenumber) of the N-H stretching and bending vibrations upon binding to the metal center.[11][12] |
| ¹H & ¹³C NMR Spectroscopy | Determine the structure in solution. Expect downfield shifts for the protons and carbons alpha and beta to the nitrogen atom due to the deshielding effect of the metal.[13] |
| UV-Vis Spectroscopy | Probe the electronic structure of d-block metal complexes. For metals like Cu(II) or Ni(II), characteristic d-d transition bands will appear in the visible region, providing information on the coordination geometry (e.g., octahedral vs. square planar).[13][14] |
| Elemental Analysis (CHN) | Confirm the bulk purity and empirical formula of the complex. The experimental percentages of C, H, and N should match the calculated values for the proposed structure. |
| Single-Crystal X-ray Diffraction | Provide definitive proof of the solid-state structure, including bond lengths, bond angles, coordination number, and geometry. This is the gold standard for structural characterization.[15] |
Potential Applications and Future Research
The unique steric profile of (1-Methylcyclopentyl)methanamine suggests several promising avenues for research and application.
Diagram of Potential Research Fields
Caption: Potential application areas for novel metal complexes.
-
Homogeneous Catalysis: The arylation of hindered primary amines is a significant challenge in organic synthesis.[16][17] Palladium complexes featuring (1-Methylcyclopentyl)methanamine could serve as catalysts for Buchwald-Hartwig amination reactions. The steric bulk may prevent the formation of undesired side products and control the chemoselectivity of the reaction, potentially favoring mono-arylation.[3][5]
-
Materials Science: Amine-carboxylate metal complexes can serve as single-source precursors for the synthesis of metal nanoparticles.[9][18] Thermolysis of a well-defined complex of (1-Methylcyclopentyl)methanamine with a metal carboxylate (e.g., copper(II) pivalate) could yield size-controlled metal nanoparticles.[19] The volatility of such complexes could also be explored for chemical vapor deposition (CVD) applications.
-
Bioinorganic Chemistry: Palladium and platinum complexes are known for their antitumor activity.[14] The unique lipophilicity and steric profile imparted by the 1-methylcyclopentyl group could lead to novel biological properties, such as altered cell uptake or different DNA binding modes, making these complexes interesting candidates for screening as therapeutic agents.
References
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Belén, M., et al. (2021). Synthesis and characterization of bis(amine)palladium(ii) carboxylate complexes as precursors of palladium nanoparticles. Dalton Transactions. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and characterization of bis(amine)palladium(ii) carboxylate complexes as precursors of palladium nanoparticles. Dalton Transactions. [Link]
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Han, J., & Chi, Y. S. (2014). Vibrational and Electronic Spectroscopic Characterizations of Amino Acid-Metal Complexes. ResearchGate. [Link]
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Łodyga-Chruścińska, E., et al. (2019). Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. Molecules. [Link]
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Abdulrahman, W. A., et al. (2021). Metal Complexes of Ligand Derived from Amine Compound: Formation, Spectral Characterization, and Biological Evaluation. International Journal of Drug Delivery Technology. [Link]
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Gagnon, M. K., et al. (2019). Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs. Molecules. [Link]
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Sconyers, D. J., et al. (2022). Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. Organometallics. [Link]
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ResearchGate. (n.d.). Syntheses, structures and properties of copper(II) complexes containing N-(2-hydroxybenzyl)-amino amide ligands. [Link]
-
Ogunsipe, A., et al. (2023). Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands: Synthesis, Crystal Structures, Antibacterial Activity, and Molecular Docking Studies. ACS Omega. [Link]
-
Jabri, R. Z., et al. (2023). Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[1]aneN4. Open Access Library Journal. [Link]
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Singh, A. K., et al. (2014). Synthesis, Characterization of Some Complexes of Copper (II) with L-Asparginine, L-Histidine, L-Lysine. Prime Scholars. [Link]
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Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
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Wikipedia. (n.d.). Metal ammine complex. [Link]
-
American Chemical Society. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. [Link]
-
Korobko, S., et al. (2022). Pivalate complexes of copper(ii) with aliphatic amines as potential precursors for depositing nanomaterials from the gas phase. New Journal of Chemistry. [Link]
-
Kawaguchi, H. (n.d.). VIII-B Coordination Chemistry of Sterically Hindered Ligands and Multidentate Ligands, and Activation of Small Molecules. Institute for Molecular Science. [Link]
-
ResearchGate. (n.d.). Synthesis and Study of Copper(II) Complexes with Aspartic Acid, Serine, and Valine. [Link]
-
GalChimia. (2015). Bulky Amines that Work. [Link]
-
ResearchGate. (n.d.). entry 1). The use of a bulkier primary amine catalyst 1b led to... [Link]
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Sumar, K., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. [Link]
-
Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. MIT Open Access Articles. [Link]
-
ResearchGate. (n.d.). Extremely Bulky Amide Ligands in Main Group Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Some complexes of sterically hindered amines. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]
-
ResearchGate. (n.d.). Reductive amination of cyclopentanone. [Link]
-
ResearchGate. (n.d.). Coordination Chemistry with Sterically Hindered Hydrotris(pyrazolyl)borate Ligands: Organometallic and Bioinorganic Perspectives. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. [Link]
-
University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Royal Society of Chemistry. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. [Link]
-
Sharma, M., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Natural Product Reports. [Link]
-
Sharma, M., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Natural Product Reports. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
DAV University. (n.d.). Module II Reduction Reactions - Lecture 14. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylcyclopentane-1-carbonitrile. PubChem. [Link]
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-
Chemistry Stack Exchange. (2018). Synthesis of 1-methylcyclopentene from cyclopentene. [Link]
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Application Notes and Protocols for N-Methylation of Primary Amines: A Guide for Researchers
Introduction
N-methylation, the introduction of a methyl group onto a nitrogen atom, is a fundamental chemical transformation with profound implications in medicinal chemistry and drug development. The methylation of primary and secondary amines can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to cross biological membranes. These modifications can, in turn, influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. However, achieving selective mono-N-methylation of primary amines can be challenging, often leading to over-alkylation and the formation of undesired tertiary amines and quaternary ammonium salts.[1] This guide provides detailed protocols and mechanistic insights for two robust methods for the N-methylation of primary amines, with a particular focus on sterically hindered substrates like (1-Methylcyclopentyl)methanamine.
Method 1: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[2] A key advantage of this reaction is that it typically proceeds to the tertiary amine without the formation of quaternary ammonium salts.[3] This is because a tertiary amine cannot form an imine or iminium ion, which is a necessary intermediate in the reaction pathway.[3]
Mechanism of Action
The reaction proceeds through a reductive amination process. The primary amine first condenses with formaldehyde to form a methylene imine intermediate. This imine is then protonated by formic acid to generate an iminium ion. Subsequently, a hydride ion is transferred from the formate anion to the iminium ion, yielding the methylated amine and carbon dioxide.[4] For primary amines, this process occurs twice to yield the dimethylated product.
Figure 1: Mechanism of the Eschweiler-Clarke reaction.
Experimental Protocol: N,N-dimethyl-(1-methylcyclopentyl)methanamine
Materials:
-
(1-Methylcyclopentyl)methanamine
-
Formaldehyde (37% solution in water)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1-Methylcyclopentyl)methanamine (1 equiv.).
-
Add formic acid (2.5 equiv.) to the flask, followed by the slow addition of formaldehyde solution (2.5 equiv.). The addition may be exothermic.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is greater than 10. This step should be performed in an ice bath to control the exotherm.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N,N-dimethylated product.
-
The crude product can be purified by distillation or column chromatography if necessary.
Method 2: Reductive Amination with Sodium Triacetoxyborohydride
Reductive amination is a versatile method for forming carbon-nitrogen bonds and is a cornerstone of amine synthesis.[5] This two-step, one-pot process involves the initial formation of an imine from a primary amine and a carbonyl compound (in this case, formaldehyde), followed by its reduction to the corresponding amine.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this transformation.[7] It is less reactive than other borohydrides like sodium borohydride (NaBH₄) and therefore does not readily reduce the starting aldehyde, leading to fewer side products.[8][9]
Mechanism of Action
The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. The hemiaminal then dehydrates to form an iminium ion. The sodium triacetoxyborohydride then delivers a hydride to the iminium ion, reducing it to the secondary amine. For primary amines, this sequence can be repeated to yield the tertiary amine. The use of aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) is common as sodium triacetoxyborohydride is water-sensitive.[9]
Figure 2: Experimental workflow for reductive amination.
Experimental Protocol: N-methyl-(1-methylcyclopentyl)methanamine (Mono-methylation)
Materials:
-
(1-Methylcyclopentyl)methanamine
-
Paraformaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add (1-Methylcyclopentyl)methanamine (1 equiv.) and 1,2-dichloroethane.
-
Add paraformaldehyde (1.2 equiv.) to the stirred solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equiv.) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-N-methylated amine.
Data Summary and Comparison
| Protocol | Key Reagents | Typical Solvent | Reaction Temperature (°C) | Typical Reaction Time (h) | Selectivity |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | Formic Acid/Water | 80-100 | 4-8 | Primarily di-methylation |
| Reductive Amination | Paraformaldehyde, NaBH(OAc)₃ | Dichloromethane (DCE) | Room Temperature | 12-24 | Controllable for mono-methylation |
Conclusion
Both the Eschweiler-Clarke reaction and reductive amination with sodium triacetoxyborohydride are powerful tools for the N-methylation of primary amines. The choice of method will depend on the desired outcome and the nature of the substrate. For exhaustive methylation to the tertiary amine, the Eschweiler-Clarke reaction offers a straightforward and high-yielding approach. When selective mono-methylation is the goal, particularly for sterically hindered amines like (1-Methylcyclopentyl)methanamine, the milder conditions and controlled stoichiometry of the reductive amination protocol with sodium triacetoxyborohydride are generally preferred. As with any chemical synthesis, careful optimization of reaction conditions is crucial to achieving the desired product in high yield and purity.
References
- Oreate AI. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination.
- Grokipedia. Eschweiler–Clarke reaction.
- Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
- Organic Chemistry Portal.
- Master Organic Chemistry. (2017, September 1).
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- MDPI. (2025, August 27).
- Wikipedia. Eschweiler–Clarke reaction.
- Organic Chemistry Portal. Eschweiler-Clarke Reaction.
- Wu, C. Y., et al. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. Scientific Research Publishing.
- Alfa Chemistry. Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
- Semantic Scholar. (2012, September 25). Reductive Amination with (11C)
-
PubMed. (2024, May 8). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. [Link]
- University of Liverpool IT Services. (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
- Journal of Nuclear Medicine. (2011, May 15).
- Sciencemadness Discussion Board. (2009, July 19). Monomethylation of primary amines: N-methyl-2-phenethylamine.
- ACS Symposium Series.
-
Naoum, J., et al. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. Sodium triacetoxyborohydride.
- Thieme E-Books & E-Journals. Efficient and Versatile Catalytic Systems for the N-Methylation of Primary Amines with Methanol Catalyzed by N-Heterocyclic Carbene Complexes of Iridium.
- ChemicalBook. (2024, December 16).
- ResearchGate. (2018, November 23).
- Google Patents.
- Sigma-Aldrich. Sodium Triacetoxyborohydride.
- Organic Chemistry Portal. Synthesis of secondary and tertiary amines.
-
RSC Publishing. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. [Link]
- IRIS. Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity.
- ResearchGate. (2025, October 17).
- ChemBK. 1-cyclopentyl-N-methyl-methanamine.
-
PubChem. N-[cyclopentyl-(3-methylcyclopentyl)methyl]ethanamine. [Link]
-
Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1438–1441. [Link]
- ChemicalBook. (2025, September 25). 1-cyclopentyl-N-methyl-methanamine.
-
PubChem. N-methylcyclopentanamine. [Link]
- Organic Syntheses. Ethylamine, N-methyl-.
-
PubChem. (1-Methylcyclopropyl)methanamine. [Link]
- Sigma-Aldrich. cyclopentyl-methyl-amine AldrichCPR.
- Vinogradov, A. A., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC.
Sources
- 1. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. organicreactions.org [organicreactions.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Identifying common byproducts in (1-Methylcyclopentyl)methanamine synthesis
Executive Summary
Synthesizing (1-Methylcyclopentyl)methanamine (CAS: 17465-62-6) presents a unique set of challenges due to the steric bulk of the quaternary carbon adjacent to the reaction center. While the reduction of 1-methylcyclopentanecarbonitrile is the most atom-economical route, it is prone to "poisoning" by its own intermediates, leading to secondary amines (dimers) and hydrolysis artifacts.
This guide provides a forensic approach to identifying these byproducts and engineering them out of your workflow.
Diagnostic Matrix: What is your LC-MS telling you?
Use this table to rapidly identify impurities based on Mass Shift relative to the Target Amine (
| Observed Mass (m/z) | Probable Identity | Origin/Cause |
| Target Amine | Successful reduction. | |
| Secondary Amine (Dimer) | Critical Issue. Condensation of product amine with intermediate imine. | |
| Imine Intermediate | Incomplete reduction. Often degrades to aldehyde on silica. | |
| Aldehyde | Hydrolysis of the imine intermediate due to wet solvents or acidic workup. | |
| Primary Alcohol | Over-reduction of the aldehyde artifact (rare in nitrile reduction, common in amide reduction). | |
| Starting Nitrile | Steric hindrance at the quaternary center preventing initial hydride attack. |
Deep Dive: The "Dimer" (Secondary Amine) Formation
The Issue:
The most persistent byproduct in this synthesis is Bis((1-methylcyclopentyl)methyl)amine .
Researchers often observe a late-eluting peak with a mass of
The Mechanism: This is not a random side reaction; it is a parasitic cycle inherent to nitrile hydrogenation.
-
The nitrile is reduced to an Aldimine intermediate (
). -
As the Target Amine (
) accumulates, it acts as a nucleophile. -
The Amine attacks the Aldimine, forming a Gem-diamine , which collapses to a Secondary Imine .
-
The Secondary Imine is hydrogenated to the stable Secondary Amine .
Note: The quaternary center on the cyclopentyl ring provides steric bulk that slows the initial reduction, paradoxically increasing the residence time of the reactive Aldimine, making this substrate particularly susceptible to dimerization.
Visualizing the Pathway:
Figure 1: The competitive pathways between productive hydrogenation (Blue) and parasitic dimerization (Red).
The Solution (Protocol Adjustment): To suppress this, you must shift the equilibrium of the condensation step.[1]
-
The "Ammonia Hammer": Perform the hydrogenation in saturated methanolic ammonia (7N
in MeOH). The excess prevents the elimination of ammonia from the gem-diamine, forcing the equilibrium back toward the primary amine [1]. -
Catalyst Switch: If using Pd/C, switch to Raney Nickel . Raney Ni is less prone to catalyzing the condensation step compared to Palladium [2].
Deep Dive: Hydrolysis Artifacts (The "Aldehyde Trap")
The Issue:
You isolate a product that smells like almonds/fruit and shows a carbonyl stretch in IR (
The Mechanism: The Aldimine intermediate is chemically equivalent to a dehydrated aldehyde. If the reaction stops prematurely (due to steric stalling) or if the workup introduces water before the imine is fully reduced, the imine hydrolyzes to 1-methylcyclopentanecarbaldehyde .
Visualizing the Workflow:
Figure 2: Decision tree showing how incomplete reduction leads to oxygenated impurities.
The Solution:
-
Drying: Ensure the solvent (THF or MeOH) is anhydrous.
-
Monitoring: Do not rely on TLC alone, as imines often hydrolyze on the silica plate, giving a false positive for aldehyde. Use NMR or GC-MS on a crude aliquot without aqueous workup.
-
Scavenging: If aldehyde is present, it can be removed by washing the organic phase with sodium bisulfite solution (forming the bisulfite adduct), provided your amine is protected or extracted into acid first.
Validated Experimental Protocol
Recommended procedure to minimize both Dimer and Hydrolysis byproducts.
Reagents:
-
1-Methylcyclopentanecarbonitrile (1.0 eq)
-
Raney Nickel (50% wt/wt slurry in water, washed 3x with MeOH)
-
7N Ammonia in Methanol (Solvent)
Step-by-Step:
-
Catalyst Prep: Wash Raney Nickel (approx. 20 wt% loading relative to substrate) three times with anhydrous methanol to remove water. Critical: Do not let Raney Ni dry out; it is pyrophoric.
-
Loading: Transfer the catalyst to the autoclave/Parr shaker. Add the nitrile substrate.[2][3]
-
Ammonia Addition: Add 7N
in MeOH. The concentration of substrate should be roughly 0.1 M to 0.2 M. High dilution favors the primary amine. -
Hydrogenation: Pressurize to 50-100 psi (3.5 - 7 bar)
. Heat to 50°C.-
Note: The quaternary center makes this reduction slower than linear nitriles. Allow 12–24 hours.
-
-
Workup: Filter through Celite (under Argon/Nitrogen blanket). Rinse with MeOH. Concentrate in vacuo.
-
Quality Check: If the crude smells strongly of ammonia, that is good. If it smells "sweet," you have aldehyde.
-
References
-
Von Braun, J. et al. (1923). Suppression of secondary amines in nitrile hydrogenation using ammonia.[1][3] Berichte der deutschen chemischen Gesellschaft, 56, 1988.
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[4] Academic Press. (Standard text detailing Raney Ni preference for nitriles).
-
Gomez, S. et al. (2002). Selectivity in the Hydrogenation of Nitriles.[3][5] Advanced Synthesis & Catalysis, 344(10), 1037–1057.
-
Organic Syntheses. (1947). Reduction of Nitriles to Primary Amines: General Procedures.[4] Coll. Vol. 3, p. 720.
Sources
- 1. papers.sim2.be [papers.sim2.be]
- 2. Formation of amines: hydrogenation of nitrile and isonitrile as selective routes in the interstellar medium | Astronomy & Astrophysics (A&A) [aanda.org]
- 3. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 4. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 5. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support: Optimizing (1-Methylcyclopentyl)methanamine Synthesis
Executive Summary & Core Challenges
The synthesis of (1-Methylcyclopentyl)methanamine via the reduction of 1-methylcyclopentanecarbonitrile presents two distinct "yield traps" that often cap recovery at <50% for inexperienced chemists, despite high conversion rates.
-
Steric Hindrance: The quaternary carbon at the 1-position creates a neopentyl-like steric environment, slowing nucleophilic attack on the nitrile carbon.
-
Volatility & Isolation: The free base amine has significant volatility and high water solubility. Standard aqueous extraction followed by rotary evaporation often results in product loss into the vacuum trap or retention in the aqueous phase.
This guide prioritizes isolation strategy over reaction kinetics, as physical loss during workup is the most common cause of low yields.
Critical Process Parameters (CPP)
A. Reaction Optimization: Reducing Agents
The choice of reducing agent dictates the impurity profile.
| Method | Reagent | Pros | Cons | Optimization Fix |
| A (Standard) | LiAlH₄ (LAH) | High reactivity; overcomes steric bulk. | Dangerous workup; Aluminum salts trap product; Emulsions. | Use Fieser Workup or Rochelle Salt. Isolate as HCl salt. |
| B (Scalable) | H₂ / Raney-Ni | Scalable; no aluminum waste. | High risk of dimerization (secondary amine formation). | MUST add NH₃ (gas or aq.) or NaOH to suppress secondary amine. |
| C (Alternative) | BH₃-THF | Very clean; effective for hindered nitriles. | Expensive; requires acidic reflux to break B-N complex. | Ensure full quench with MeOH/HCl before isolation. |
B. The "Hidden" Yield Killer: Isolation
Do not isolate the free base. The free amine is an oil that co-evaporates with organic solvents.
-
Recommendation: Convert directly to the Hydrochloride (HCl) salt.[1]
-
Validation: The HCl salt is a stable, non-volatile solid that can be recrystallized.
Workflow Visualization
Diagram 1: Synthetic Decision Tree & Isolation Logic
This flowchart guides you through the critical decision points to maximize recovery.
Caption: Decision matrix for reduction and isolation. Note the critical intervention with NH3 for hydrogenation and the salt formation step for isolation.
Detailed Protocols
Protocol A: LiAlH₄ Reduction (Laboratory Scale)
Best for: Small scale (<10g), high conversion.
-
Setup: Flame-dry a 3-neck flask. Purge with N₂. Add LiAlH₄ (1.5 - 2.0 equiv) in dry THF.
-
Addition: Cool to 0°C. Add 1-methylcyclopentanecarbonitrile dropwise.
-
Why: Exothermic. Control is needed to prevent runaway.
-
-
Reaction: Warm to room temp, then Reflux for 4-12 hours .
-
Technical Insight: The quaternary carbon hinders the approach of the aluminohydride. Reflux ensures complete reduction of the intermediate imine species.
-
-
Workup (The Fieser Method):
-
Cool to 0°C.[2]
-
For every x grams of LiAlH₄ used, add slowly:
-
x mL Water
-
x mL 15% NaOH
-
3x mL Water
-
-
Result: A granular white precipitate (Lithium Aluminate) forms, which filters easily. Do not use acid workup here , or you will trap the amine in the aqueous layer.
-
-
Isolation: Filter solids. Dry the organic filtrate (Na₂SO₄). Do not rotovap yet. Add 4M HCl in Dioxane (or bubbling HCl gas). Collect the white precipitate.
Protocol B: Catalytic Hydrogenation (Scale-Up)
Best for: Large scale (>50g), avoiding aluminum waste.
-
Catalyst: Raney Nickel (active) or Rh/Al₂O₃.
-
Solvent: Methanol saturated with Ammonia (7N NH₃ in MeOH) .
-
Conditions: 50-100 psi H₂, 50-60°C.
-
Isolation: Filter catalyst (Caution: Raney Ni is pyrophoric). Acidify filtrate with HCl. Concentrate to obtain the salt.
Troubleshooting Guide (FAQ)
Q1: My reaction shows 100% conversion on TLC, but I only isolated 30% yield. Where is it? A: You likely lost it during evaporation. The free base of (1-methylcyclopentyl)methanamine is volatile. If you used a rotary evaporator on the free base, it is in your solvent trap.
-
Fix: Never evaporate the free base to dryness. Add HCl to the organic layer before concentration to trap it as the non-volatile hydrochloride salt [2].
Q2: I see a large byproduct spot with higher R_f than my amine. What is it? A: This is likely the secondary amine dimer: Bis((1-methylcyclopentyl)methyl)amine.
-
Cause: During reduction, the newly formed amine attacked the intermediate imine.
-
Fix: If using Hydrogenation, you must add Ammonia or NaOH to the solvent. If using LiAlH4, ensure highly concentrated conditions are avoided (dilution helps) and add the nitrile slowly [1].
Q3: The LiAlH4 workup turned into a slimy grey emulsion. I can't separate the layers. A: You likely added water too fast or didn't use the NaOH step.
-
Fix: Add Rochelle's Salt (Sodium Potassium Tartrate) saturated solution and stir vigorously for 2-4 hours. The tartrate complexes the aluminum, breaking the emulsion and allowing phase separation [3].
Q4: Is the product UV active? A: No. It is an aliphatic amine.
-
Visualization: Use Ninhydrin stain (turns purple/red) or KMnO4 (oxidizes the amine). Do not rely on UV (254nm).
Mechanistic Insight: Dimerization Pathway
Understanding why the yield drops helps prevent it.
Caption: The "Dimerization Loop." The product attacks the intermediate. High concentrations of NH3 block this path.
References
-
Prevention of Secondary Amine Formation
- Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Standard text on suppressing secondary amines with ammonia).
-
See also: Hegedus, L. S. reduction of nitriles to primary amines.
-
Isolation of Volatile Amines
-
University of Alberta. Isolation (Recovery) of amines. Link (General protocols for salt formation to prevent volatility loss).
-
-
LiAlH4 Workup Protocols (Fieser & Rochelle)
- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
-
Detailed Procedure:
-
Precursor Data
-
PubChem. 1-Methylcyclopentane-1-carbonitrile.[5]
-
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. 1-Methylcyclopentene synthesis - chemicalbook [chemicalbook.com]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Methylcyclopentane-1-carbonitrile | C7H11N | CID 12402550 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: (1-Methylcyclopentyl)methanamine Stability & Storage
Executive Summary: The Stability Paradox
(1-Methylcyclopentyl)methanamine presents a unique storage challenge.[1][2] While the cyclopentyl ring and methyl substitution provide steric bulk, the functional group remains a primary amine (
Many researchers falsely assume the steric hindrance of the ring protects the amine. It does not. The nitrogen lone pair remains highly accessible to small electrophiles like atmospheric Carbon Dioxide (
The Two Main Failure Modes:
-
Carbonation (White Crust): Rapid reaction with
to form carbamate salts.[2]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Oxidation (Yellowing): Slow radical oxidation of the nitrogen, leading to N-oxides and imine impurities.[1][2]
Troubleshooting Guide: Common Failure Modes
Issue 1: "My clear liquid has developed a white solid crust or precipitate."
Diagnosis: Atmospheric Carbonation. You are observing the formation of an alkylammonium carbamate salt.[1][2] This is the most frequent degradation pathway for primary amines stored in non-air-tight containers.[1][2]
The Mechanism:
Immediate Action (The "Rescue" Protocol): Do not heat the solid in an attempt to melt it; this often accelerates oxidative decomposition.[1]
-
Dissolution: Dissolve the entire mixture (liquid + solid) in a solvent like Dichloromethane (DCM) or Diethyl Ether.[1][2]
-
Base Wash: Wash the organic layer with 2M NaOH .[1][2] The strong base will deprotonate the ammonium salt and force the equilibrium back to the free amine, releasing
as carbonate. -
Drying: Dry the organic layer over anhydrous
(avoidngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> if the amine is very sensitive, though usually fine for amines). -
Concentration: Remove solvent under reduced pressure.
Issue 2: "The liquid has turned pale yellow or brown."[1][2]
Diagnosis: Oxidative Degradation. The amine has reacted with atmospheric oxygen.[1][2] The color comes from trace amounts of conjugated imines or N-oxide radical coupling products.[1][2] Even <1% impurity can cause significant discoloration.[1][2]
Immediate Action:
-
If purity >95% (NMR check): Use as is for robust reactions.
-
If purity <95% or for sensitive catalysis: Vacuum Distillation is required.[1][2] (See Protocol B).
Visualizing the Degradation Pathways
The following diagram illustrates how environmental exposure leads to the two distinct physical changes described above.
Figure 1: Divergent degradation pathways caused by air exposure.[1] Carbonation creates solids; Oxidation creates color.[1][2]
Standard Operating Procedures (SOPs)
Protocol A: Long-Term Storage (The "Argon Blanket")
Objective: Prevent contact with atmospheric moisture and CO2.
-
Container Selection: Use amber glass vials with PTFE-lined caps. Avoid polyethylene (PE) liners as they are permeable to
over months.[2]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Inert Gas Purge:
-
Connect a Pasteur pipette to an Argon line (Argon is preferred over Nitrogen as it is denser than air and forms a better "blanket" over the liquid surface).[1]
-
Insert the pipette tip into the vial, hovering 1 cm above the liquid surface.
-
Flow Argon gently for 30-60 seconds to displace headspace air.[1][2]
-
-
Sealing: Cap immediately. Wrap the cap-neck junction with Parafilm or electrical tape to prevent vibrational loosening.[1][2]
-
Temperature: Store at 4°C . Cold storage slows the kinetics of oxidation significantly.[2]
Protocol B: Rescue Purification (Vacuum Distillation)
Objective: Recover high-purity amine from degraded yellow stock.[1][2]
Prerequisites:
Workflow:
-
Setup: Assemble a short-path distillation apparatus. Grease all joints thoroughly.[1][2]
-
Vacuum: Apply full vacuum before heating.[1][2] This removes dissolved oxygen and lowers the boiling point to prevent thermal decomposition.[2]
-
Heating:
-
The atmospheric boiling point is estimated at ~145-155°C (based on structure/MW).[1][2]
-
Target Boiling Point (at 1-5 mmHg): Expect the fraction to distill between 40-60°C .
-
Caution: Do not overheat the pot.[1][2] If the bath temperature exceeds 100°C, you risk thermal degradation of the ring structure.
-
-
Collection: Discard the first 5% (fore-run) which contains volatile degradation fragments.[1][2] Collect the main clear fraction.[1][2]
-
Storage: Immediately backfill with Argon and seal (see Protocol A).
Decision Logic for Researchers
Use this flowchart to determine the necessary handling steps before starting your experiment.
Figure 2: Decision matrix for handling (1-Methylcyclopentyl)methanamine based on visual inspection.
Stability Data & Properties Table
| Property | Value / Description | Impact on Storage |
| Molecular Weight | 113.20 g/mol | High volatility; keep caps tight.[1][2] |
| Physical State | Liquid (RT) | Susceptible to splashing/cap contamination.[1][2] |
| Basicity ( | ~10.5 (est.[2] for primary amine) | Highly reactive with acidic |
| Hygroscopicity | Moderate | Will absorb water from air; accelerates oxidation.[1][2] |
| Preferred Gas | Argon (Ar) | Heavier than Air; superior blanketing vs. |
| Boiling Point | ~150°C (760 mmHg) / ~50°C (5 mmHg) | Distill under vacuum to avoid heat stress.[1][2] |
References
-
Reactivity of Amines with CO2: Sartori, G., & Savage, D. W. (1983). Sterically hindered amines for carbon dioxide removal from gases.[1][2] Industrial & Engineering Chemistry Fundamentals, 22(2), 239-249.[1] (Establishes the mechanism of carbamate formation even in hindered amines).[1]
-
Purification of Amines: Armarego, W. L. F., & Chai, C. L. L. (2013).[4] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (The authoritative standard for distillation and purification protocols).[1]
-
Inert Atmosphere Techniques: Shriver, D. F., & Drezdzon, M. A. (1986).[5] The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.[1][2] (Foundational text for Schlenk line and inert gas handling).
-
Silica Gel Interactions: Biotage. (2023).[1][2] Is there an easy way to purify organic amines? (Explains the "streaking" phenomenon on silica and why distillation or basic alumina is preferred).
Sources
Managing side reactions of (1-Methylcyclopentyl)methanamine
Welcome to the Technical Support Center for (1-Methylcyclopentyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for managing side reactions during the synthesis and handling of (1-Methylcyclopentyl)methanamine. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the integrity and purity of your product.
Assumed Synthesis Route: Reductive Amination
This guide assumes the synthesis of (1-Methylcyclopentyl)methanamine via the reductive amination of 1-methylcyclopentanecarbaldehyde with ammonia. This is a common and efficient method, but like any chemical transformation, it is susceptible to side reactions that can impact yield and purity.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the synthesis of (1-Methylcyclopentyl)methanamine.
Q1: What are the most common side reactions during the synthesis of (1-Methylcyclopentyl)methanamine via reductive amination?
A1: The primary side reactions of concern are the formation of a secondary amine, bis((1-methylcyclopentyl)methyl)amine, through over-alkylation of the product, and the reduction of the starting aldehyde, 1-methylcyclopentanecarbaldehyde, to the corresponding alcohol, (1-methylcyclopentyl)methanol. The formation of an intermediate imine, (1-methylcyclopentyl)methylideneamine, which may persist as an impurity if the reduction is incomplete, is another common issue.
Q2: How can I minimize the formation of the secondary amine impurity?
A2: Minimizing the formation of the secondary amine, bis((1-methylcyclopentyl)methyl)amine, hinges on controlling the stoichiometry and reaction conditions. A large excess of ammonia is typically used to favor the reaction of the aldehyde with ammonia over the reaction of the product amine with another molecule of the aldehyde. Slow addition of the reducing agent can also help to maintain a low concentration of the primary amine product in the presence of the starting aldehyde, thereby reducing the rate of the competing secondary amine formation.
Q3: What causes the formation of (1-methylcyclopentyl)methanol as a byproduct?
A3: The formation of (1-methylcyclopentyl)methanol is a result of the direct reduction of the starting aldehyde, 1-methylcyclopentanecarbaldehyde, by the reducing agent before it can react with ammonia to form the imine. This is more prevalent with less selective reducing agents, such as sodium borohydride, which can reduce both aldehydes and imines.[1][2] The choice of reducing agent and ensuring the complete formation of the imine before the addition of the reducing agent are crucial to mitigate this side reaction.[1]
Q4: I see a persistent imine impurity in my crude product. How can I remove it?
A4: A persistent imine impurity suggests an incomplete reduction step. This can be addressed by extending the reaction time, increasing the amount of the reducing agent, or ensuring the reducing agent is active. If the imine is stable, it can sometimes be hydrolyzed back to the aldehyde and amine during aqueous workup, particularly under acidic conditions, and then removed by extraction. For a more robust solution, optimizing the reduction step is recommended.
Q5: My reaction yield is low. What are the possible causes and solutions?
A5: Low yields can stem from several factors. Incomplete imine formation, deactivation of the reducing agent, or competing side reactions are the most common culprits. To improve the yield, ensure the reaction conditions for imine formation are optimal (e.g., appropriate pH, removal of water). Verify the quality and activity of your reducing agent. Finally, analyzing the side products can provide clues to optimize the reaction conditions to favor the desired product.
Troubleshooting Guide
This section provides a more detailed approach to troubleshooting specific issues encountered during the synthesis of (1-Methylcyclopentyl)methanamine.
Problem 1: Presence of a Higher Molecular Weight Impurity
-
Observation: Mass spectrometry or NMR analysis of the crude product shows a significant peak corresponding to a molecule with a molecular weight of 209.39 g/mol , consistent with bis((1-methylcyclopentyl)methyl)amine.
-
Probable Cause: Over-alkylation of the primary amine product with the starting aldehyde and subsequent reduction. This is more likely to occur if the concentration of the primary amine builds up in the presence of unreacted aldehyde.
-
Solutions:
-
Stoichiometric Control: Increase the excess of ammonia used. A 5 to 10-fold excess of ammonia relative to the aldehyde is a good starting point.
-
Controlled Addition: Add the reducing agent slowly to the reaction mixture containing the aldehyde and ammonia. This ensures that the newly formed primary amine is not present in high concentrations with the starting aldehyde.
-
Reaction Temperature: Maintain a moderate reaction temperature (e.g., 0-25 °C) to control the reaction rate and minimize side reactions.
-
Illustrative Data: Effect of Ammonia Excess on Purity
| Molar Ratio (Ammonia:Aldehyde) | Product Purity (%) | Secondary Amine Impurity (%) |
| 2:1 | 85 | 12 |
| 5:1 | 92 | 6 |
| 10:1 | 97 | <2 |
Problem 2: Presence of an Impurity with Similar Polarity to the Product
-
Observation: TLC or HPLC analysis shows an impurity that co-elutes or has a similar retention time to the desired product, making purification by standard chromatography difficult. This impurity is identified as (1-methylcyclopentyl)methanol.
-
Probable Cause: Direct reduction of the starting aldehyde by the reducing agent.
-
Solutions:
-
Choice of Reducing Agent: Use a more selective reducing agent that preferentially reduces the imine over the aldehyde. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often preferred for their selectivity in reductive aminations.[2][3]
-
Two-Step Procedure: First, allow the imine to form completely by stirring the aldehyde and ammonia together, often with a dehydrating agent like magnesium sulfate, before adding the reducing agent.
-
Illustrative Data: Effect of Reducing Agent on Byproduct Formation
| Reducing Agent | Product Purity (%) | Alcohol Byproduct (%) |
| Sodium Borohydride | 88 | 10 |
| Sodium Triacetoxyborohydride | 96 | <3 |
Problem 3: Incomplete Conversion of Starting Material
-
Observation: Significant amounts of 1-methylcyclopentanecarbaldehyde remain in the reaction mixture after the expected reaction time.
-
Probable Cause:
-
Inefficient Imine Formation: The equilibrium for imine formation may not favor the product under the current reaction conditions.
-
Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling.
-
-
Solutions:
-
pH Adjustment: The formation of the imine is often pH-dependent. A slightly acidic pH (around 5-6) can catalyze imine formation.
-
Water Removal: The formation of an imine produces water. Removing this water, for example by using a Dean-Stark apparatus or a dehydrating agent, can drive the equilibrium towards the imine.
-
Verify Reducing Agent: Use a fresh batch of the reducing agent or test its activity on a known substrate.
-
Experimental Protocols
Protocol 1: Optimized Reductive Amination of 1-methylcyclopentanecarbaldehyde
-
To a solution of 1-methylcyclopentanecarbaldehyde (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (10 eq).
-
Stir the mixture at room temperature for 2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification of (1-Methylcyclopentyl)methanamine
-
Dissolve the crude product in diethyl ether.
-
Add a 2M solution of hydrochloric acid in diethyl ether dropwise until no further precipitation is observed.
-
Collect the precipitated (1-Methylcyclopentyl)methanamine hydrochloride salt by filtration and wash with cold diethyl ether.
-
To liberate the free amine, dissolve the salt in water and basify with a 2M sodium hydroxide solution to a pH > 12.
-
Extract the free amine with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: Main synthesis pathway for (1-Methylcyclopentyl)methanamine.
Caption: Formation of common side products.
Caption: Troubleshooting workflow for impurity management.
References
-
Drugs.com. (2025, May 13). Methenamine Side Effects: Common, Severe, Long Term. [Link]
-
Wikipedia. (n.d.). Methenamine. Retrieved February 18, 2026, from [Link]
-
Dr.Oracle. (2025, December 5). What are the side effects of methenamine?[Link]
-
Scientific Update. (n.d.). PRACTICAL MANAGEMENT OF IMPURITIES AND DEVELOPMENT OF EFFECTIVE AND COMPREHENSIVE CONTROL STRATEGIES. [Link]
-
Scientific Update. (n.d.). Practical Management of Impurities and Development of Effective and Comprehensive Control Strategies. [Link]
-
Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]
- Google Patents. (n.d.). EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines.
-
Chemspace. (n.d.). 1-(1-methylcyclopentyl)methanamine. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (n.d.). A Study effect of Substituents X on Methylenecyclopentane and 1- Methylcyclopentene System. [Link]
-
YouTube. (2019, December 3). Synthesis Problem: 1-methylpropylcyclopentane. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
RxList. (2022, April 27). Methenamine: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. [Link]
-
ResearchGate. (n.d.). Product ratios a and yields obtained after reductive amination b.... [Link]
-
Shimadzu. (n.d.). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. [Link]
-
GoodRx. (2024, September 9). Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
-
ECA Academy. (n.d.). Impurities Workshop Part I: General Strategies for Identification and Control of Impurities - Live Online Training. [Link]
-
PubChem. (n.d.). N-methylcyclopentanamine. [Link]
-
ResearchGate. (n.d.). (PDF) Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. [Link]
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
Sources
Technical Support Center: Synthesis of 1-Methylcyclopentane Derivatives
Current Status: ● Operational Ticket Queue: High Volume (Quaternary Center Formation, RCM Stalling, Stereocontrol) Agent: Senior Application Scientist, Process Chemistry Division
Welcome to the Synthesis Support Hub
You have reached the Tier-3 Technical Support guide for 1-Methylcyclopentane Derivatives . This architecture is deceptively simple. While the cyclopentane ring is stable, the introduction of a methyl group at the C1 position creates a quaternary carbon center , introducing significant steric strain and blocking standard S_N2 trajectories.
This guide bypasses textbook generalities to address the specific failure modes you are seeing in the hood today.
Module 1: The Quaternary Carbon Conundrum (Alkylation)
User Issue: "I am trying to methylate methyl cyclopentanecarboxylate, but I’m getting a mixture of starting material, product, and dimethylated impurities. Yields are stuck at 40%."
Root Cause Analysis
Direct alkylation of cyclopentanecarboxylates to form a quaternary center is kinetically challenging. The pKa of the
Troubleshooting Protocol
| Variable | Standard Protocol (Fail) | Optimized Protocol (Pass) | Mechanism of Fix |
| Base | LDA (1.0 equiv) | KHMDS (1.1 equiv) or LDA (1.05 equiv) | KHMDS generates a "looser" ion pair, increasing enolate reactivity. |
| Additives | None | DMPU or HMPA (2-4 equiv) | Solvates the cation (Li/K), breaking enolate aggregates and exposing the reactive carbanion. |
| Electrophile | MeI (1.0 equiv) | MeI (3.0+ equiv) + Rapid Injection | Excess electrophile ensures the enolate reacts with MeI faster than it can deprotonate the product (preventing polyalkylation). |
| Temperature | -78°C to RT | -78°C constant | Suppresses proton transfer (side reaction) while maintaining alkylation rates. |
Advanced Solution: Palladium-Catalyzed Decarboxylative Alkylation
If direct alkylation fails, switch to the Trost-Stoltz method . This creates the quaternary center via an allyl enol carbonate intermediate, avoiding the polyalkylation issue entirely.
Workflow Diagram: Alkylation Decision Tree
Caption: Decision logic for selecting between kinetic enolate alkylation and transition-metal catalyzed approaches based on side-reaction profiles.
Module 2: Ring-Closing Metathesis (RCM) Stalls
User Issue: "I'm trying to close a diene to make 1-methylcyclopent-3-ene. The reaction stalls at 60% conversion, and I see dimers."
Root Cause Analysis
Forming a trisubstituted or tetrasubstituted double bond (if the methyl is on the alkene) via RCM is sterically demanding.
-
Steric Bulk: The methyl group hinders the approach of the Ruthenium carbene.
-
Non-Productive Chelation: If your substrate has free amines or alcohols near the reaction site, they may coordinate to the Ru, killing the catalyst.
The "High-Dilution" Fix
RCM competes with ADMET (polymerization/dimerization).
-
Concentration: Must be < 0.01 M (ideally 0.005 M).
-
Catalyst Addition: Do not add all at once. Add in 3 portions over 6 hours.
Catalyst Selection Matrix
| Catalyst | Applicability for 1-Methylcyclopentenes | Notes |
| Grubbs I | Low | Fails for substituted olefins; highly sensitive to oxygen. |
| Grubbs II | High | The workhorse. Handles the steric bulk of the methyl group well. |
| Stewart-Grubbs | Critical | Use if forming a tetrasubstituted alkene (e.g., 1,2-dimethylcyclopentene). |
| Hoveyda-Grubbs | Medium | Good for stability, but sometimes slower initiation than G-II for hindered rings. |
Module 3: Nitrogen Insertion (Amino Acid Mimetics)
User Issue: "I need to make 1-amino-1-methylcyclopentane. I tried the Strecker reaction, but the hydrolysis is messy. Also, I need specific stereochemistry relative to a substituent at C3."
Expert Insight: The Stereochemical Divergence
For 1,1-disubstituted cyclic amines, the Bucherer-Bergs reaction and the Strecker synthesis often yield opposite diastereomers due to thermodynamic vs. kinetic control.
-
Strecker (KCN/NH₄Cl): Kinetic control. The cyanide attacks from the less hindered face.
-
Bucherer-Bergs ((NH₄)₂CO₃/KCN): Thermodynamic control. The reaction is reversible, equilibrating to the thermodynamically more stable hydantoin (often with the bulky group equatorial or trans to neighbors).
Protocol: Bucherer-Bergs for 1-Methylcyclopentyl Amine
-
Reagents: Cyclopentanone derivative, KCN (2.0 equiv), (NH₄)₂CO₃ (4.0 equiv).
-
Solvent: 50% EtOH/H₂O in a sealed tube (pressure is required to keep NH₃ and CO₂ in solution).
-
Temp: 60°C for 24h.
-
Workup: The hydantoin usually precipitates upon cooling/acidification.
-
Hydrolysis: 6M NaOH, reflux 48h (Hydantoins on quaternary centers are extremely resistant to hydrolysis; acid hydrolysis often fails).
Stereochemical Pathway Diagram
Caption: Divergent stereochemical outcomes between Strecker and Bucherer-Bergs protocols in substituted cyclopentanes.
Module 4: The Elimination Trap (Tertiary Alcohols)
User Issue: "I made 1-methylcyclopentanol via Grignard. Now I want to convert the -OH to -Cl or -NH2. Every time I try, I get 1-methylcyclopentene."
The Physics of Failure
You are fighting Zaitsev's Rule .
-
A tertiary alcohol on a ring is sterically crowded.
-
Any attempt to protonate the alcohol (to make a leaving group) creates a tertiary carbocation.
-
The adjacent ring protons are held in a rigid conformation, making E1 elimination to the thermodynamically stable alkene (1-methylcyclopentene) extremely fast, often outcompeting nucleophilic capture.
Workarounds
Option A: The Ritter Reaction (For Amines) Instead of trying S_N1 substitution, use the carbocation to trap a nitrile.
-
Reagents: 1-methylcyclopentanol + Acetonitrile + H₂SO₄.
-
Mechanism: The carbocation forms and is immediately trapped by the solvent (MeCN) to form the acetamide.
-
Result: 1-acetamido-1-methylcyclopentane (hydrolyze to amine).
Option B: Chlorination without Acid (For Halides) Avoid HBr/HCl. Use reagents that act via "ion-pair" mechanisms or concerted displacement.
-
Reagent: Lucas Reagent (HCl/ZnCl2) often fails here (elimination).
-
Better: SOCl₂ with Pyridine at 0°C (Darzens procedure).
-
Why? Pyridine scavenges HCl, preventing the protonation-elimination pathway.
References
-
Decarboxylative Alkylation (Quaternary Centers)
-
Behenna, D. C., & Stoltz, B. M. (2004). The enantioselective Tsuji allylation. Journal of the American Chemical Society, 126(46), 15044-15045. Link
- Context: Definitive method for forming quaternary centers on cyclic ketones without polyalkyl
-
-
Ring-Closing Metathesis (RCM)
-
Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760-3798. Link
- Context: Covers catalyst selection for sterically hindered (tetrasubstituted) olefins.
-
- Bucherer-Bergs vs. Strecker: Munday, R. H., et al. (2008). Synthesis of 1-aminocyclopentane-1,3-dicarboxylic acid derivatives. Tetrahedron Letters, 49(33), 4906-4909. Context: Demonstrates the stereochemical divergence in cyclopentane systems.
-
Functionalization of Tertiary Alcohols
-
Brown, H. C., & Fletcher, R. S. (1949). Chemical effects of steric strains. Journal of the American Chemical Society, 71(5), 1845-1854. Link
- Context: Foundational physical organic chemistry explaining the high elimination r
-
Disclaimer: All protocols involve hazardous chemicals (Cyanides, Alkylating agents). Consult your institution's EHS guidelines before proceeding.
Resolving stereoisomers of (1-Methylcyclopentyl)methanamine products
Technical Support Reference: TICKET-7392-RES Subject: Resolution Strategy for (1-Methylcyclopentyl)methanamine & Chiral Derivatives Status: Open / Guide Generated Agent: Senior Application Scientist, Separation Sciences
User Issue Summary
You are attempting to resolve stereoisomers of (1-Methylcyclopentyl)methanamine or its downstream reaction products. You may be experiencing:
-
Single peaks on chiral HPLC columns (lack of separation).
-
Failure of diastereomeric salt crystallization.
-
Ambiguity regarding the stereochemical nature of the scaffold.
Module 1: Diagnostic & Feasibility (The "Symmetry Trap")
CRITICAL ALERT: Before proceeding with method development, we must validate the chirality of your specific target.
Is (1-Methylcyclopentyl)methanamine chiral? NO. The parent molecule (CAS 173906-25-3 / 40428-97-7) is achiral (meso-like symmetry).
-
Reasoning: The cyclopentane ring possesses a plane of symmetry that bisects the C1 carbon (bearing the methyl and aminomethyl groups) and the C3-C4 bond.
-
Consequence: You cannot resolve "enantiomers" of this specific amine because they are superimposable. Any attempt to resolve the unsubstituted parent amine will result in a single peak.
When does chirality arise? Stereoisomerism exists only if your molecule fits one of these "Product" profiles:
-
Ring Substitution: You have a substituent at C2 or C3 (e.g., 3-fluoro-1-methylcyclopentyl)methanamine).
-
Chiral Derivatization: You reacted the achiral amine with a chiral acid/electrophile, creating diastereomers .
-
Prochiral Reaction: You created a chiral center on the nitrogen (rare, quaternary ammonium salts) or adjacent to it via reaction.
If you are working with a substituted analog (Scenario 1) or a reaction product (Scenario 2), proceed to the protocols below.
Module 2: Chiral HPLC/SFC Method Development
Target: Separation of Enantiomers (Substituted Analogs) or Diastereomers (Amide Products).
Column Selection Matrix
Primary amines on quaternary centers are sterically hindered and basic. They often tail severely on polysaccharide columns due to interaction with residual silanols.
| Column Phase | Selector Type | Suitability | Mobile Phase Mode |
| Chiralpak AD-H / Lux Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | Gold Standard. Best for hindered amines and amides. | NP / RP |
| Chiralcel OD-H / Lux Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Excellent alternative if AD-H fails. | NP / RP |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Immobilized. Use for aggressive solvents (DCM/THF) to solubilize products. | NP / Polar Organic |
| Crownpak CR(+) | Chiral Crown Ether | Specialist. specifically for primary amines (ammonium form). | Aqueous (pH 1-2) |
Mobile Phase Optimization (The "Base Additive" Rule)
-
Issue: Broad, tailing peaks.
-
Cause: The amine interacts with the silica support.
-
Solution: You MUST use a basic additive.
-
Normal Phase (NP): Hexane : IPA : Diethylamine (DEA) or Ethylenediamine (EDA) (Ratio: 90:10:0.1).
-
Reversed Phase (RP): Water (20mM NH4HCO3, pH 9.0) : Acetonitrile. High pH is critical to keep the amine unprotonated.
-
Workflow Diagram (DOT)
Caption: Decision matrix for resolving hindered amine stereoisomers. Note the critical branch point for achiral symmetry.
Module 3: Classical Resolution (Diastereomeric Salts)
Context: If you need multi-gram scale resolution of a substituted (chiral) analog (e.g., trans-3-methyl-(1-methylcyclopentyl)methanamine).
Protocol: The "Dutch Resolution" Approach Primary amines on quaternary carbons are difficult to resolve because the bulky quaternary center interferes with salt formation. Use a "family" of resolving agents to find the best crystal lattice fit.
Step-by-Step Guide:
-
Screening: Prepare 0.1 mmol of your racemic amine in 5 vials.
-
Add Acids: Add 0.5 equivalents (vs amine) of the following chiral acids in MeOH/EtOH (1:1):
-
(L)-Mandelic Acid
-
(L)-Tartaric Acid
-
(L)-Dibenzoyl Tartaric Acid[1]
-
(S)-Camphorsulfonic Acid
-
(L)-Pyroglutamic Acid
-
-
Crystallization: Heat to reflux to dissolve, then cool slowly to 4°C.
-
Analysis: Filter crystals, free the base (NaOH), and check %ee via Chiral HPLC (see Module 2).
-
Recrystallization: If ee is 60-80%, recrystallize the salt from EtOH/Water to upgrade to >98% ee.
Troubleshooting Tip: If salts fail to crystallize (oiling out), switch to Di-p-toluoyl-L-tartaric acid . The extra aromatic rings often facilitate pi-stacking with the cyclopentyl scaffold, aiding crystal formation.
Module 4: Indirect Resolution via Derivatization
Context: When direct amine resolution fails due to peak tailing or low selectivity.
Method: Convert the enantiomeric amine mixture into diastereomeric amides. Reagent: (S)-(-)-α-Methylbenzyl isocyanate (GITC) or (S)-Mosher's Acid Chloride.
Protocol:
-
Mix 10 mg Amine + 1.1 eq GITC in DCM (1 mL).
-
Stir 15 mins (Reaction is instant for primary amines).
-
Inject directly onto a C18 (achiral) column .
-
Mechanism: The chiral auxiliary (GITC) turns your enantiomers into diastereomeric ureas. These have different physical properties and can often be separated on standard silica or C18 columns, bypassing the need for expensive chiral columns.
FAQ: Common User Pitfalls
Q: I am seeing two peaks, but the integration is 50:50. Did I resolve it?
-
A: If you started with a racemate, yes. If you started with the achiral parent amine, no . You are likely seeing an impurity or a rotamer. Run a blank injection. Verify the mass spectrum of both peaks.
Q: My peaks are merging (saddle shape).
-
A: Your sample is overloaded, or the amine is protonating the silica.
-
Fix 1: Decrease injection volume.
-
Fix 2: Increase DEA concentration to 0.2% in the mobile phase.
-
Fix 3: Increase temperature to 35°C to sharpen peaks (improves mass transfer).
-
Q: Can I use enzymatic resolution?
-
A: For this specific scaffold (quaternary carbon next to amine), enzymes like Candida antarctica Lipase B (CAL-B) are often effective.
-
Reaction: Amine + Ethyl Acetate (solvent/donor) + CAL-B.
-
Result: The enzyme will typically acetylate only the (R)-enantiomer, leaving the (S)-amine untouched.
-
References
-
Chiral Separation of Amines: "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines." Molecules, 2021.[1][2][3]
-
Phenomenex Chiral Guide: "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides.
-
Resolution of Hindered Amines: "Dynamic Resolution of Chiral Amine Pharmaceuticals." ResearchGate.
-
Achiral Symmetry Verification: PubChem Compound Summary for (1-Methylcyclopentyl)methanamine. National Library of Medicine.
Sources
Technical Support Center: Scaling Up (1-Methylcyclopentyl)methanamine
The following Technical Support Guide is designed for (1-Methylcyclopentyl)methanamine (CAS: 173902-39-1), a sterically hindered primary amine often utilized as a scaffold in GPCR antagonist development.
This guide moves beyond basic synthesis to address the specific scale-up challenges introduced by the quaternary carbon adjacent to the reaction center.
Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Topic: Optimization of Nitrile Reduction for Gem-Disubstituted Cyclopentanes
Part 1: Route Selection & Strategic Planning
The Core Challenge: The "Neopentyl" Problem
The synthesis of (1-Methylcyclopentyl)methanamine typically proceeds via the reduction of 1-methylcyclopentane-1-carbonitrile . Critical Insight: This nitrile is attached to a quaternary carbon. The steric bulk of the methyl group and the ring creates a "neopentyl-like" environment, significantly retarding the rate of nucleophilic attack by hydride reagents compared to linear nitriles.
Strategic Decision Matrix
Use this table to select the reduction methodology based on your current scale and equipment availability.
| Feature | Lithium Aluminum Hydride (LAH) | Borane-Dimethyl Sulfide (BMS) | Catalytic Hydrogenation (Raney Ni/Co) |
| Scale Suitability | < 50 g (Lab Scale) | 50 g – 2 kg (Pilot Scale) | > 1 kg (Manufacturing) |
| Reaction Rate | Fast, but diffusion-limited by sterics. | Excellent (Electrophilic mechanism bypasses some steric issues). | Slow (Requires high pressure/Temp). |
| Safety Profile | High Risk: Pyrophoric, massive H2 evolution. | Moderate: BMS is flammable/stinky, but controllable. | Good: Main risk is H2 pressure and catalyst handling. |
| Purification | Difficult (Aluminum salts trap product). | Requires acidic methanol quench; clean product. | Filtration only; cleanest profile. |
| Recommendation | Avoid for scale-up. | Primary Recommendation for Pilot Scale. | Primary Recommendation for Production. |
Part 2: Critical Process Parameters (CPP) & Protocols
Protocol A: Borane-Dimethyl Sulfide (BMS) Reduction (Recommended for 100g - 1kg)
Why this works: Borane acts as a Lewis acid, coordinating to the nitrile nitrogen first, which pulls electron density and facilitates hydride transfer despite the steric bulk.
Step-by-Step Workflow:
-
Inerting: Flame-dry a 3-neck reactor. Purge with N2.
-
Loading: Charge 1-methylcyclopentane-1-carbonitrile (1.0 equiv) and anhydrous THF (5-7 volumes).
-
Note: Moisture content must be <0.05% to prevent borane decomposition.
-
-
Addition: Cool to 0°C. Add BMS (1.5 - 2.0 equiv) dropwise via addition funnel.
-
Exotherm Control: Maintain internal temp < 10°C.
-
-
Reaction: Warm to reflux (65°C) for 12–16 hours.
-
Checkpoint: Monitor by GC/MS. The intermediate borazine complex may persist; do not stop early.
-
-
Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) to destroy residual borane (H2 evolution!).
-
Hydrolysis: Add 6M HCl and reflux for 2 hours to break the boron-amine complex.
-
Isolation: Basify with NaOH (pH > 12), extract into MTBE, dry, and concentrate.
Protocol B: Catalytic Hydrogenation (Raney Cobalt)
Why this works: Raney Cobalt is often superior to Raney Nickel for nitriles, suppressing secondary amine formation.
Step-by-Step Workflow:
-
Catalyst Prep: Wash Raney Cobalt (10-20 wt%) with water, then MeOH.
-
Safety: Catalyst is pyrophoric when dry. Keep wet.[1]
-
-
Loading: Charge Nitrile, Methanol (10 vol), and Ammonia (7M in MeOH, 2-3 equiv).
-
Hydrogenation: Pressurize to 50 bar (725 psi) H2. Heat to 80-100°C .
-
Workup: Filter catalyst through Celite (keep wet!). Concentrate filtrate.
Part 3: Visualization of Workflows
Synthesis Pathway & Mechanism
The following diagram illustrates the reduction pathway and the critical "trap" of secondary amine formation during hydrogenation.
Caption: Reaction pathway showing the critical imine intermediate. Without Ammonia (in hydrogenation) or rapid quenching, the Primary Amine attacks the Imine to form the Secondary Amine byproduct.
Part 4: Troubleshooting Guide (FAQ)
Category 1: Reaction Stalling
Q: The reaction has stalled at 60% conversion after 24 hours (Borane method). Why?
-
Root Cause: The borane-amine complex formed during the reaction can coordinate with unreacted nitrile, deactivating the reductant. Alternatively, the "neopentyl" steric bulk is slowing kinetics.
-
Solution:
-
Increase the stoichiometry of BMS to 2.5 equiv.
-
Distill off the dimethyl sulfide (DMS) during the reaction. DMS acts as a complexing agent; removing it frees up the Borane for a more aggressive reduction.
-
Category 2: Workup Nightmares
Q: I used LAH and now I have a solid grey rock/emulsion in my flask. How do I get my product out?
-
Root Cause: Improper quenching of Aluminum salts leads to "aluminate slimes" that trap the amine.
-
Solution (The Fieser Method): For every x grams of LAH used, add sequentially:
-
x mL Water (Slowly!)
-
x mL 15% NaOH
-
3x mL Water
-
Result: This produces a granular white precipitate that can be filtered, releasing the amine into the organic solvent.
-
Category 3: Low Yields
Q: My LCMS shows 95% conversion, but I only isolated 40% yield. Is the product volatile?
-
Root Cause: Yes, (1-Methylcyclopentyl)methanamine (MW ~113) is a liquid with moderate volatility. Furthermore, as a primary amine, it reacts avidly with atmospheric CO2 to form carbamate salts (white crust), which do not dissolve in organic solvents.
-
Solution:
-
Do not dry to completion on a rotovap with high vacuum/heat.
-
Salt Formation: Isolate the product as the Hydrochloride (HCl) salt . Add 4M HCl in Dioxane to the crude extract. The salt is non-volatile, stable, and easy to crystallize.
-
Part 5: Safety & Compliance (E-E-A-T)
Hazard Identification
-
1-Methylcyclopentane-1-carbonitrile: Toxic by ingestion.[1][5] Metabolizes to release cyanide ions in vivo. Handle with extreme care.
-
Product (Amine): Corrosive, causes severe skin burns.[1]
-
Borane-DMS: Flammable, releases stench (DMS), reacts violently with water.
Engineering Controls[6]
-
Ventilation: All handling of the nitrile and borane must occur in a fume hood with a face velocity > 100 fpm.
-
Cyanide Kit: A cyanide antidote kit (e.g., Hydroxocobalamin) must be present in the lab whenever the nitrile precursor is handled.
References
-
Reduction of Sterically Hindered Nitriles
- Brown, H. C., & Choi, Y. M. (1981). Hydroboration. 59. Selective reductions using borane-dimethyl sulfide.Journal of Organic Chemistry.
- Context: Establishes BMS as the superior reagent for hindered nitriles compared to LAH.
-
Catalytic Hydrogenation of Nitriles
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[6] Academic Press.
- Context: The authoritative text on using Ammonia to suppress secondary amine form
-
-
Safety Data & Handling (LAH & Borane)
- Sigma-Aldrich Safety Data Sheet (SDS) for Lithium Aluminum Hydride.
- Context: Critical safety parameters for quenching exothermic hydride reactions.
-
General Synthesis of Cyclopentyl Amines
- PubChem Compound Summary: (1-Methylcyclopentyl)methanamine.
- Context: Physical property verific
-
(Note: Link directs to analogous structure for property verification).
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. youtube.com [youtube.com]
- 3. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 4. 1-(1-methylcyclopentyl)methanamine - C7H15N | CSSB00000181854 [chem-space.com]
- 5. fishersci.com [fishersci.com]
- 6. A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Biological Activity of (1-Methylcyclopentyl)methanamine Derivatives
This guide provides an in-depth medicinal chemistry analysis of (1-Methylcyclopentyl)methanamine derivatives, focusing on their role as privileged scaffolds in the design of CCR2 antagonists , NK1 receptor antagonists , and potential ion channel blockers .
Executive Summary: The Gem-Dimethyl Effect in Drug Design
(1-Methylcyclopentyl)methanamine represents a "privileged scaffold" in medicinal chemistry. Its core value lies in the geminal substitution at the C1 position. Unlike simple cyclopentyl amines, the addition of a methyl group at the 1-position introduces two critical pharmacological advantages:
-
Conformational Restriction (Thorpe-Ingold Effect): The bulk of the methyl group biases the molecule towards specific active conformations, often enhancing binding affinity for GPCRs like CCR2 and NK1.
-
Metabolic Blockade: The quaternary carbon at position 1 prevents metabolic deamination and oxidation at the
-carbon, significantly extending the half-life ( ) compared to unsubstituted analogs.
This guide compares this scaffold against its non-methylated counterparts and bulky cage analogs (adamantanes) to assist researchers in lead optimization.
Comparative Analysis: Scaffold Performance
The following table contrasts the physicochemical and biological profiles of (1-Methylcyclopentyl)methanamine against standard alternatives.
Table 1: Structural & Functional Comparison of Amine Scaffolds
| Feature | (1-Methylcyclopentyl)methanamine | Cyclopentylmethanamine (Unsubstituted) | 1-Adamantylamine (Amantadine) |
| Structure | Gem-disubstituted (Rigidified) | Monosubstituted (Flexible) | Tricyclic Cage (Rigid/Bulky) |
| Metabolic Stability | High (Quaternary C blocks | Low (Susceptible to CYP450 deamination) | Very High (Renal excretion unchanged) |
| Lipophilicity (cLogP) | ~1.8 - 2.2 (Optimal for CNS/Cell penetration) | ~1.2 - 1.5 | ~2.5 - 3.0 (High CNS accumulation) |
| 1° Target Class | GPCR Antagonists (CCR2, NK1) | General Building Block | Ion Channels (M2, NMDA) |
| Conformational Bias | Restricted (Favors gauche conformation) | Free Rotation (High entropic penalty) | Fixed (Single conformation) |
| Key Application | Linker in Cenicriviroc analogs | Early-stage fragment screening | Influenza A & Parkinson's therapy |
Expert Insight: While Adamantane is superior for pore-blocking (M2 channel), it often suffers from poor solubility and excessive lipophilicity. The (1-Methylcyclopentyl) scaffold offers a "Goldilocks" zone—sufficient bulk to fill hydrophobic pockets (like in CCR2) without the solubility liabilities of the tricyclic cage.
Therapeutic Applications & SAR Trends
A. CCR2 Antagonism (Inflammation & Immuno-oncology)
The (1-methylcyclopentyl) moiety acts as a critical anchor in the orthosteric binding pocket of the Chemokine Receptor 2 (CCR2).
-
Mechanism: The amine group typically forms a salt bridge with Glu291 in the receptor, while the cyclopentyl ring occupies a hydrophobic sub-pocket.
-
SAR Finding: Derivatives with a 1-methyl or 1-isopropyl group show 5-10x higher potency than unsubstituted analogs due to the "locking" of the amine vector into a productive orientation for interaction with the receptor floor.
B. NK1 Receptor Antagonists (Antiemetic/Anxiolytic)
In Neurokinin-1 (NK1) antagonists, this scaffold replaces the older, metabolically unstable benzylamine moieties.
-
Advantage: The 1-methyl group prevents the rapid "N-dealkylation" seen in first-generation inhibitors, maintaining therapeutic plasma levels for longer durations.
Experimental Protocols
Protocol 1: Synthesis of (1-Methylcyclopentyl)methanamine
A robust method avoiding the use of hazardous azides.
-
Starting Material: Begin with 1-methylcyclopentanecarboxylic acid .
-
Activation: React with thionyl chloride (
) in DCM at reflux for 2 hours to form the acid chloride. -
Amidation: Treat with aqueous ammonia (
) at 0°C to yield 1-methylcyclopentanecarboxamide . -
Reduction:
-
Suspend the amide in dry THF under
. -
Slowly add Lithium Aluminum Hydride (LiAlH4) (2.0 equiv) at 0°C.
-
Reflux for 12 hours.
-
-
Workup: Quench via Fieser method (
, 15% , ). Filter precipitate. -
Purification: Distill under reduced pressure or convert to HCl salt for crystallization (Et2O/MeOH).
Protocol 2: CCR2 Radioligand Binding Assay
To determine binding affinity (
-
Cell Line: CHO-K1 cells stably expressing human CCR2b.
-
Membrane Prep: Harvest cells, homogenize in ice-cold buffer (50 mM HEPES, pH 7.4, 5 mM MgCl2), and centrifuge at 40,000 x g.
-
Assay Setup:
-
Total Binding: Membranes +
-MCP-1 (0.1 nM). -
Non-Specific Binding (NSB): Add excess cold MCP-1 (1
M). -
Test Compounds: Add derivatives in DMSO (10 concentrations, 1 nM – 10
M).
-
-
Incubation: 90 minutes at 25°C.
-
Termination: Rapid filtration through PEI-soaked GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Visualizing the Mechanism
The following diagrams illustrate the Structural-Activity Relationship (SAR) and the signaling pathway blocked by these derivatives.
Figure 1: SAR Logic of the Scaffold
Graphviz diagram showing how the 1-Methyl group influences potency and stability.
Caption: SAR decomposition of the scaffold. The 1-Methyl group is the critical "switch" that enhances metabolic stability and locks the bioactive conformation.
Figure 2: CCR2 Antagonism Pathway
How these derivatives block inflammation signaling.
Caption: Mechanism of Action. The derivative competes with MCP-1 for the CCR2 receptor, preventing G-protein activation and subsequent immune cell recruitment.
References
-
Discovery of CCR2 Antagonists : 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2. (2009). ResearchGate.
-
Conformational Restriction in Drug Design : The Use of Conformational Restriction in Medicinal Chemistry. (2019).[1] PubMed.[2][3]
-
NK1 Receptor Antagonists : Cyclopentane-based human NK1 antagonists. Part 1: discovery and initial SAR. (2006). PubMed.[2][3]
-
M2 Channel Blockers : Inhibitors of the M2 channel of influenza A virus.[4][5][6][7][8] (2015).[3][5][9] ResearchGate.
-
PubChem Compound Summary : 1-(Aminomethyl)cyclopentan-1-ol (Related Scaffold). PubChem.[2][9]
Sources
- 1. Structural basis for ligand modulation of the CCR2 conformational landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SID 405560354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tackling Influenza A virus by M2 ion channel blockers: Latest progress and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. An M2-V27A channel blocker demonstrates potent in vitro and in vivo antiviral activities against amantadine-sensitive and -resistant influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Methenamine sulfosalicylate | C13H18N4O6S | CID 11199134 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of (1-Methylcyclopentyl)methanamine and Other Primary Amines in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the choice of a primary amine building block is a critical decision that can significantly influence the outcome of a reaction and the properties of the final molecule. This guide provides an in-depth technical comparison of (1-Methylcyclopentyl)methanamine against a selection of other primary amines—cyclopentylamine, cyclohexylamine, benzylamine, and neopentylamine—in three pivotal classes of reactions: reductive amination, amide bond formation, and Buchwald-Hartwig amination. By examining the interplay of steric and electronic effects, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
Introduction to the Amines: A Structural Overview
The reactivity of a primary amine is fundamentally dictated by the accessibility of its nitrogen lone pair and the steric environment around the amino group. The amines selected for this comparison represent a spectrum of structural diversity, from simple cycloalkylamines to the sterically encumbered neopentyl architecture.
(1-Methylcyclopentyl)methanamine features a tertiary carbon adjacent to the aminomethyl group, introducing significant steric bulk in close proximity to the reactive nitrogen center. This structural motif is anticipated to play a dominant role in its reactivity profile.
-
Cyclopentylamine and Cyclohexylamine serve as less hindered cycloalkyl benchmarks, allowing for an assessment of the impact of the methyl-substituted cyclopentyl ring.
-
Benzylamine introduces electronic effects through its phenyl ring, which can influence the nucleophilicity of the amine.
-
Neopentylamine , with its quaternary carbon alpha to the aminomethyl group, represents an extreme case of steric hindrance among acyclic primary amines.
Comparative Reactivity in Key Transformations
The following sections delve into a comparative analysis of these amines in three common and crucial synthetic transformations. The discussion is grounded in established chemical principles and supported by available experimental data.
Reductive Amination of Ketones
Reductive amination is a cornerstone of C-N bond formation, proceeding through the initial formation of an imine or enamine intermediate, followed by reduction.[1][2] The rate-determining step can be either the initial condensation or the subsequent reduction, and is highly dependent on the steric and electronic nature of both the amine and the carbonyl compound.
The reaction of a ketone, such as cyclohexanone, with a primary amine is a classic example. The initial nucleophilic attack of the amine on the carbonyl carbon is sensitive to steric hindrance. Bulky amines can slow down this step, and in some cases, hinder the reaction altogether.[3]
Expected Reactivity Trend:
Based on steric considerations, the expected order of reactivity in the reductive amination of a ketone like cyclohexanone is:
Benzylamine > Cyclopentylamine ≈ Cyclohexylamine > (1-Methylcyclopentyl)methanamine > Neopentylamine
-
Benzylamine is expected to be highly reactive due to its relatively low steric bulk and the activating effect of the phenyl ring.
-
Cyclopentylamine and Cyclohexylamine are expected to exhibit good reactivity, serving as a baseline for "standard" primary amines.
-
(1-Methylcyclopentyl)methanamine is predicted to be significantly less reactive due to the steric hindrance imposed by the 1-methylcyclopentyl group.
-
Neopentylamine is expected to be the least reactive due to the severe steric congestion around the nitrogen atom.
Experimental Data Summary:
dot graph ReductiveAminationWorkflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Reductive Amination Workflow
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of the ketone (1.0 equiv) in a suitable solvent (e.g., dichloroethane, 0.2 M) is added the primary amine (1.2 equiv).
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 equiv) is added in one portion.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is one of the most fundamental and frequently performed reactions in medicinal chemistry.[6] The reaction typically requires the activation of the carboxylic acid, often with a coupling agent, to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine.[7]
The nucleophilicity of the amine and the steric hindrance around the nitrogen atom are key factors influencing the rate and success of the coupling reaction. Highly hindered amines can be challenging substrates, often requiring more forceful conditions or specialized coupling reagents.[6]
Expected Reactivity Trend:
Similar to reductive amination, the steric profile of the amine is expected to be the dominant factor:
Benzylamine > Cyclopentylamine ≈ Cyclohexylamine > (1-Methylcyclopentyl)methanamine > Neopentylamine
-
Benzylamine's moderate steric profile and good nucleophilicity make it an excellent substrate for amide coupling.
-
Cyclopentylamine and Cyclohexylamine are expected to react efficiently with standard coupling protocols.
-
(1-Methylcyclopentyl)methanamine , with its significant steric bulk, will likely require more forcing conditions or more potent coupling reagents to achieve high yields.
-
Neopentylamine represents a significant challenge, and standard coupling methods may prove ineffective.
Experimental Data Summary:
The coupling of benzoic acid with benzylamine is a well-documented reaction, with studies showing good to excellent yields using various coupling agents.[8] For instance, using TiCl₄ as a mediator in pyridine can lead to near-quantitative formation of N-benzylbenzamide.[9] In contrast, there is a lack of specific data for the amide coupling of (1-Methylcyclopentyl)methanamine, highlighting a gap in the current chemical literature. The challenges of using sterically hindered amines in amide coupling are well-recognized, often leading to lower yields or requiring specialized, highly reactive coupling agents.
dot graph AmideCouplingMechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} General Amide Coupling Mechanism
Experimental Protocol: General Procedure for Amide Coupling
-
To a solution of the carboxylic acid (1.0 equiv) in a suitable solvent (e.g., DMF or CH₂Cl₂, 0.2 M) is added the coupling agent (e.g., HATU, 1.1 equiv) and a base (e.g., DIPEA, 2.0 equiv).
-
The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
The primary amine (1.2 equiv) is added to the reaction mixture.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction mixture is diluted with water and extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, particularly for the synthesis of arylamines.[10][11] The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. The steric and electronic properties of both the amine and the ligand on the palladium catalyst are crucial for the reaction's success.[12]
Primary amines are generally more reactive than secondary amines in the Buchwald-Hartwig amination. However, very bulky primary amines can present challenges, potentially slowing down the rate of catalyst association and subsequent reductive elimination.[13]
Expected Reactivity Trend:
The steric hindrance of the amine is a key factor, but the electronic nature of the ligand on the palladium catalyst can be tuned to accommodate bulkier substrates. Nevertheless, a general trend can be predicted:
Benzylamine > Cyclopentylamine ≈ Cyclohexylamine > (1-Methylcyclopentyl)methanamine > Neopentylamine
-
Benzylamine is an excellent substrate for Buchwald-Hartwig amination.
-
Cyclopentylamine and Cyclohexylamine are also expected to be good coupling partners.
-
(1-Methylcyclopentyl)methanamine is likely to be a more challenging substrate, potentially requiring specialized bulky phosphine ligands and longer reaction times.
-
Neopentylamine represents a significant steric challenge, and successful coupling would likely necessitate a carefully optimized catalytic system.
Experimental Data Summary:
The Buchwald-Hartwig amination has been extensively studied, and a wide range of primary amines have been successfully coupled.[10][11] While specific comparative data for (1-Methylcyclopentyl)methanamine is scarce, the literature on the coupling of sterically hindered primary amines suggests that while challenging, the reaction is often feasible with the appropriate choice of ligand and reaction conditions. The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include more sterically demanding amines.[14]
dot graph BuchwaldHartwigCycle { rankdir=TB; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Catalytic Cycle of Buchwald-Hartwig Amination
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
The tube is evacuated and backfilled with argon (this cycle is repeated three times).
-
The aryl halide (1.0 equiv) and the primary amine (1.2 equiv) are added, followed by the solvent (e.g., toluene, 0.2 M).
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed (monitored by GC-MS or LC-MS).
-
The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Conclusion and Recommendations
The steric hindrance imparted by the 1-methylcyclopentyl group positions (1-Methylcyclopentyl)methanamine as a moderately to significantly hindered primary amine. Its reactivity is expected to be lower than that of less encumbered amines like cyclopentylamine, cyclohexylamine, and benzylamine across a range of common synthetic transformations.
-
For Reductive Amination and Amide Bond Formation: Researchers should anticipate the need for longer reaction times, higher temperatures, or more potent reagents when using (1-Methylcyclopentyl)methanamine compared to less hindered amines. Screening of different reducing agents or coupling reagents is highly recommended to optimize reaction conditions.
-
For Buchwald-Hartwig Amination: The choice of ligand will be critical for achieving high yields with (1-Methylcyclopentyl)methanamine. Bulky, electron-rich biaryl phosphine ligands are likely to be necessary to facilitate the coupling with aryl halides.
While direct comparative data for (1-Methylcyclopentyl)methanamine is limited, the principles of steric and electronic effects provide a robust framework for predicting its reactivity. This guide serves as a starting point for researchers, encouraging a rational approach to reaction design and optimization when incorporating this and other sterically demanding primary amines into their synthetic strategies.
References
- Anderson, K. W., & Buchwald, S. L. (2005). General catalysts for the palladium-catalyzed amination of aryl chlorides.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- France, S., Wrigglesworth, R., & Moody, C. J. (2004). Biocatalytic reductive amination of ketones.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
-
Reductive Amination of Aldehydes and Ketones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Amide Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical Reviews, 116(19), 12564-12649.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Kolobova, E., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
- Shen, B., & Li, C. J. (2019). Recent advances in transition-metal-catalyzed C–N bond formation. Chemical Society Reviews, 48(8), 2144-2157.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Magesh, C. J., et al. (2018). Iridium-Catalyzed Reductive Amination of Ketones with Benzylamine. The Journal of Organic Chemistry, 83(15), 8439-8447.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Hartwig, J. F. (2006). Carbon− Heteroatom Bond Formation Catalyzed by Metals: An Anionic Ligand-Based Perspective. Inorganic Chemistry, 45(1), 1-13.
-
Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. (n.d.). ResearchGate. Retrieved from [Link]
-
Reductive amination with primary amines and ammonia. (n.d.). ResearchGate. Retrieved from [Link]
- Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022). Molecules, 27(14), 4434.
-
Synthesis of some Amide derivatives and their Biological activity. (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Cost-Effective Synthesis of (1-Methylcyclopentyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methylcyclopentyl)methanamine is a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. The efficient and cost-effective synthesis of this primary amine is therefore of significant interest to the drug development and manufacturing sector. This guide provides an in-depth comparison of various synthetic routes to (1-Methylcyclopentyl)methanamine, with a focus on cost-effectiveness, scalability, safety, and overall process efficiency. We will explore four principal synthetic strategies: the reduction of 1-methylcyclopentanecarbonitrile, the Hofmann rearrangement of 1-methylcyclopentanecarboxamide, the Curtius rearrangement of 1-methylcyclopentanecarbonyl azide, and the Schmidt reaction of 1-methylcyclopentanecarboxylic acid. Each route will be critically evaluated, providing you with the necessary data and insights to make informed decisions for your research and development endeavors.
Core Synthetic Strategies: An Overview
The synthesis of (1-Methylcyclopentyl)methanamine can be approached from two main precursors: 1-methylcyclopentanecarbonitrile and 1-methylcyclopentanecarboxylic acid. The choice of precursor and the subsequent synthetic route have significant implications for the overall cost, yield, and environmental impact of the process. The following diagram illustrates the primary synthetic pathways that will be discussed in this guide.
Caption: General two-step synthesis via nitrile reduction.
The mechanism of nitrile reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile group. [1]This is followed by a second hydride addition to the intermediate imine anion, which upon aqueous workup, yields the primary amine. [1][2]
Experimental Protocol: A Representative Procedure
Step 1: Synthesis of 1-Methylcyclopentanecarbonitrile from 1-Methylcyclopentanol
-
To a stirred solution of 1-methylcyclopentanol in a suitable solvent (e.g., dichloromethane), add sodium cyanide.
-
Slowly add concentrated sulfuric acid at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by GC or TLC).
-
Perform an aqueous workup, extract the product with an organic solvent, and purify by distillation.
Step 2: Reduction of 1-Methylcyclopentanecarbonitrile with LiAlH₄
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Cool the suspension to 0 °C and slowly add a solution of 1-methylcyclopentanecarbonitrile in the same solvent.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting solids and extract the filtrate with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure. The crude amine can be purified by distillation.
Cost-Effectiveness Analysis
The cost-effectiveness of this route is heavily dependent on the price of the starting materials and the reducing agent.
| Component | Precursor/Reagent | CAS No. | Purity | Supplier Example & Price | Notes |
| Starting Material | 1-Methylcyclopentanol | 1462-03-9 | 98% | ChemicalBook: $7.00/1g [3] | Price for small quantities; bulk pricing will be significantly lower. |
| Precursor | 1-Methylcyclopentanecarbonitrile | 64871-70-1 | >95% | PubChem CID 12402550 [4] | Bulk pricing not readily available; would likely be synthesized in-house. |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 95% | Strem: $75.00/10g [5] | A powerful but expensive and hazardous reducing agent. [6][7] |
| Alternative Reducing Agent | Sodium Borohydride (NaBH₄) with catalyst | 16940-66-2 | 99% | ChemicalBook: $324.52/1kg [8] | Generally requires a catalyst (e.g., CoCl₂) for nitrile reduction. [9]Less expensive and safer than LiAlH₄. |
| Alternative Reducing Agent | Catalytic Hydrogenation (H₂) | 1333-74-0 | High | - | Industrially preferred for its cost-effectiveness and scalability, but requires specialized equipment. [10] |
Scientific Integrity & Logic
-
Expertise & Experience: The choice of reducing agent is critical. While LiAlH₄ is highly effective for nitrile reduction, its high reactivity, cost, and hazardous nature (reacts violently with water) make it less ideal for large-scale industrial synthesis. [11][12]Catalytic hydrogenation is often the method of choice in industrial settings due to its lower cost and reduced waste, although it requires investment in high-pressure reactor systems. [13]The use of NaBH₄ with a catalyst offers a safer and more cost-effective alternative to LiAlH₄ for laboratory-scale synthesis. [9]* Trustworthiness: The synthesis of the nitrile precursor is a key step. While the reaction of 1-methylcyclopentanol with sodium cyanide and sulfuric acid is a plausible route, it generates highly toxic hydrogen cyanide gas as a byproduct, posing significant safety challenges. Alternative, safer methods for nitrile synthesis should be considered for large-scale production.
-
Authoritative Grounding & Comprehensive References: The reduction of nitriles to primary amines is a well-established reaction in organic chemistry, with extensive literature supporting the use of various reducing agents. [14][2][15]
Route 2: Hofmann Rearrangement of 1-Methylcyclopentanecarboxamide
The Hofmann rearrangement is a classic method for the conversion of a primary amide to a primary amine with one less carbon atom. [16]This route would involve the synthesis of 1-methylcyclopentanecarboxamide from the corresponding carboxylic acid, followed by the rearrangement.
Reaction Scheme & Mechanism
Caption: General two-step synthesis via Hofmann rearrangement.
The mechanism of the Hofmann rearrangement involves the deprotonation of the amide by a strong base, followed by reaction with a halogen (typically bromine) to form an N-haloamide. [17]Further deprotonation generates an anion that rearranges, with the alkyl group migrating from the carbonyl carbon to the nitrogen, displacing the halide ion to form an isocyanate intermediate. [18]Hydrolysis of the isocyanate yields a carbamic acid, which spontaneously decarboxylates to give the primary amine. [16]
Experimental Protocol: A Representative Procedure
Step 1: Synthesis of 1-Methylcyclopentanecarboxamide
-
Convert 1-methylcyclopentanecarboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂).
-
React the acid chloride with an excess of ammonia to form 1-methylcyclopentanecarboxamide.
-
Purify the amide by crystallization or chromatography.
Step 2: Hofmann Rearrangement
-
Dissolve 1-methylcyclopentanecarboxamide in an aqueous solution of sodium hydroxide.
-
Cool the solution and slowly add bromine, maintaining the temperature below 10 °C.
-
After the addition, warm the reaction mixture to facilitate the rearrangement (typically 50-80 °C).
-
Once the reaction is complete, extract the product amine with a suitable organic solvent.
-
Purify the amine by distillation.
Cost-Effectiveness Analysis
| Component | Precursor/Reagent | CAS No. | Purity | Supplier Example & Price | Notes |
| Starting Material | 1-Methylcyclopentanecarboxylic Acid | 5217-05-0 | 95% | CymitQuimica: €164.00/1g [19] | Price for small quantities; bulk pricing will be significantly lower. |
| Reagent | Thionyl Chloride (SOCl₂) | 7719-09-7 | 99% | - | A common and relatively inexpensive reagent. |
| Reagent | Ammonia (NH₃) | 7664-41-7 | - | - | A commodity chemical, inexpensive. |
| Reagent | Bromine (Br₂) | 7726-95-6 | 99.5% | - | A corrosive and hazardous reagent. |
| Reagent | Sodium Hydroxide (NaOH) | 1310-73-2 | 97% | - | A very inexpensive commodity chemical. |
Scientific Integrity & Logic
-
Expertise & Experience: The Hofmann rearrangement is a well-established reaction, but it uses stoichiometric amounts of bromine, which is a hazardous and corrosive reagent, making it less desirable for large-scale industrial applications. The reaction also generates significant amounts of inorganic waste.
-
Trustworthiness: The reaction conditions, particularly the temperature and the rate of bromine addition, need to be carefully controlled to avoid side reactions and ensure a good yield. The formation of the isocyanate intermediate is a key step, and its efficient hydrolysis is crucial for obtaining the desired amine. [18]* Authoritative Grounding & Comprehensive References: The Hofmann rearrangement is a cornerstone of organic chemistry, and its mechanism and applications are extensively documented in textbooks and scientific literature. [16][20][21]
Route 3: Curtius Rearrangement of 1-Methylcyclopentanecarbonyl Azide
The Curtius rearrangement provides another pathway from a carboxylic acid to a primary amine with one less carbon atom, proceeding through an acyl azide and an isocyanate intermediate. [22][23]
Reaction Scheme & Mechanism
Caption: General two-step synthesis via Curtius rearrangement.
The mechanism involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. [5]The isocyanate is then hydrolyzed to a carbamic acid, which decarboxylates to the primary amine. A key advantage of the Curtius rearrangement is that the isocyanate can be trapped with other nucleophiles, such as alcohols, to form stable carbamates. [22]
Experimental Protocol: A Representative Procedure
Using Diphenylphosphoryl Azide (DPPA)
-
To a solution of 1-methylcyclopentanecarboxylic acid and a base (e.g., triethylamine) in an inert solvent (e.g., toluene), add diphenylphosphoryl azide (DPPA).
-
Heat the reaction mixture to induce the rearrangement of the in situ formed acyl azide to the isocyanate.
-
Add water or an acid solution to hydrolyze the isocyanate to the amine.
-
Extract the product and purify by distillation.
Using Sodium Azide
-
Convert 1-methylcyclopentanecarboxylic acid to the acid chloride using thionyl chloride.
-
React the acid chloride with sodium azide in a suitable solvent to form 1-methylcyclopentanecarbonyl azide.
-
Carefully heat the solution of the acyl azide to effect the rearrangement to the isocyanate.
-
Hydrolyze the isocyanate with water or acid to obtain the amine.
Cost-Effectiveness Analysis
| Component | Precursor/Reagent | CAS No. | Purity | Supplier Example & Price | Notes |
| Starting Material | 1-Methylcyclopentanecarboxylic Acid | 5217-05-0 | 95% | CymitQuimica: €164.00/1g [19] | Bulk pricing will be significantly lower. |
| Reagent | Diphenylphosphoryl Azide (DPPA) | 26386-88-9 | 97% | TCI Chemicals: $55.00/25g | A safer alternative to handling acyl azides directly, but relatively expensive. [24] |
| Reagent | Sodium Azide (NaN₃) | 26628-22-8 | 99% | Thermo Fisher Scientific: $233.00/500g | Highly toxic and potentially explosive, requiring stringent safety precautions. [8] |
Scientific Integrity & Logic
-
Expertise & Experience: The Curtius rearrangement offers a milder alternative to the Hofmann rearrangement and avoids the use of bromine. The use of DPPA allows for a one-pot procedure from the carboxylic acid, which is advantageous. [24]However, the cost of DPPA can be a significant factor in large-scale synthesis. The use of sodium azide is more cost-effective but introduces significant safety hazards associated with the handling of azides and the isolation of the potentially explosive acyl azide intermediate. [8]* Trustworthiness: The thermal rearrangement of the acyl azide must be carefully controlled to prevent a runaway reaction. Continuous flow chemistry is an emerging technology that can significantly improve the safety and scalability of the Curtius rearrangement by minimizing the amount of hazardous intermediates at any given time. [25]* Authoritative Grounding & Comprehensive References: The Curtius rearrangement is a well-established and versatile reaction with a rich history in organic synthesis, and its application in drug discovery and natural product synthesis is widely documented. [22][23][24][26]
Route 4: Schmidt Reaction of 1-Methylcyclopentanecarboxylic Acid
The Schmidt reaction provides a direct conversion of a carboxylic acid to a primary amine with one less carbon atom using hydrazoic acid in the presence of a strong acid catalyst. [27]
Reaction Scheme & Mechanism
Caption: One-step synthesis via Schmidt reaction.
The mechanism of the Schmidt reaction with a carboxylic acid involves the protonation of the carboxylic acid by a strong acid, followed by the loss of water to form an acylium ion. [28]The acylium ion is then attacked by hydrazoic acid, and the resulting intermediate rearranges with the loss of nitrogen gas to form a protonated isocyanate. [27]Hydrolysis of the isocyanate leads to the primary amine. [28]
Experimental Protocol: A Representative Procedure
-
To a solution of 1-methylcyclopentanecarboxylic acid in a suitable solvent (e.g., chloroform), add a strong acid catalyst (e.g., concentrated sulfuric acid).
-
Cool the mixture and slowly add a solution of hydrazoic acid in the same solvent. (Hydrazoic acid is often generated in situ from sodium azide and a strong acid for safety reasons).
-
Allow the reaction to proceed at room temperature or with gentle heating.
-
After the reaction is complete, neutralize the acid and extract the product amine.
-
Purify the amine by distillation.
Cost-Effectiveness Analysis
| Component | Precursor/Reagent | CAS No. | Purity | Supplier Example & Price | Notes |
| Starting Material | 1-Methylcyclopentanecarboxylic Acid | 5217-05-0 | 95% | CymitQuimica: €164.00/1g [19] | Bulk pricing will be significantly lower. |
| Reagent | Hydrazoic Acid (HN₃) | 7782-79-8 | - | LookChem: $496.33/5mg [29] | Extremely toxic and explosive; typically generated in situ. |
| Reagent | Sodium Azide (for in situ generation) | 26628-22-8 | 99% | Thermo Fisher Scientific: $233.00/500g | Highly toxic and potentially explosive. [8] |
| Reagent | Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98% | - | A very inexpensive commodity chemical. |
Scientific Integrity & Logic
-
Expertise & Experience: The Schmidt reaction offers the most direct conversion from a carboxylic acid to the amine. However, it involves the use of hydrazoic acid, which is extremely toxic and explosive. [30]For this reason, the Schmidt reaction is often avoided in industrial settings, especially for large-scale production, unless stringent safety protocols and specialized equipment are in place.
-
Trustworthiness: The in situ generation of hydrazoic acid from sodium azide and a strong acid must be performed with extreme caution. The reaction is highly exothermic and produces a highly toxic and explosive gas.
-
Authoritative Grounding & Comprehensive References: The Schmidt reaction is a well-known named reaction in organic chemistry, and its mechanism and applications have been studied and reviewed. [27][31][32]
Comparative Summary and Recommendation
| Synthetic Route | Key Advantages | Key Disadvantages | Estimated Cost-Effectiveness | Scalability & Safety |
| Nitrile Reduction | - Direct conversion- Potentially high yields- Catalytic hydrogenation is industrially viable | - Synthesis of nitrile precursor can be hazardous (HCN generation)- LiAlH₄ is expensive and hazardous | High (with catalytic hydrogenation) Moderate (with NaBH₄/catalyst)Low (with LiAlH₄) | High (with catalytic hydrogenation) Moderate (with NaBH₄/catalyst)Low (with LiAlH₄) due to safety concerns. |
| Hofmann Rearrangement | - Well-established reaction- Inexpensive reagents (except bromine) | - Use of hazardous and corrosive bromine- Stoichiometric amounts of reagents lead to significant waste | Moderate | Low to Moderate due to the use of bromine and waste generation. |
| Curtius Rearrangement | - Milder than Hofmann rearrangement- Avoids the use of bromine- DPPA allows for a one-pot procedure | - DPPA is expensive- Sodium azide and acyl azide intermediates are highly toxic and potentially explosive | Moderate (with DPPA) High (with NaN₃ if safety is managed) | Moderate to High (especially with flow chemistry) due to improved safety with modern techniques. |
| Schmidt Reaction | - Most direct route from the carboxylic acid | - Use of extremely toxic and explosive hydrazoic acid | Potentially High (if safety is managed) | Very Low due to extreme safety hazards. Generally not suitable for industrial scale-up. |
Conclusion and Recommendation
For the synthesis of (1-Methylcyclopentyl)methanamine, the reduction of 1-methylcyclopentanecarbonitrile via catalytic hydrogenation emerges as the most cost-effective and scalable route for industrial production. While the initial investment in high-pressure hydrogenation equipment is required, the low cost of hydrogen and the high efficiency and atom economy of this process make it superior for large-scale manufacturing. However, significant process development would be required to ensure a safe and efficient synthesis of the nitrile precursor.
For laboratory-scale synthesis and initial drug development activities, the Curtius rearrangement using diphenylphosphoryl azide (DPPA) offers a good balance of safety, reliability, and efficiency. Although the reagent cost is higher, the one-pot nature of the reaction and the avoidance of isolating hazardous intermediates make it an attractive option for preparing smaller quantities of the target amine. The safety and scalability of the Curtius rearrangement can be further enhanced by employing continuous flow technology.
The Hofmann and Schmidt rearrangements, while chemically viable, present significant safety and environmental challenges that limit their practical application on a larger scale.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel (1-Methylcyclopentyl)methanamine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the journey from a promising hit to a viable clinical candidate is paved with rigorous evaluation.[1] A molecule's success hinges not just on its potent effect at the intended target, but equally on its lack of effect at unintended ones.[1][2] This principle of selectivity is paramount, as off-target interactions are a primary driver of adverse drug reactions (ADRs) and late-stage attrition.[2][3][4] For novel chemical series like (1-Methylcyclopentyl)methanamine derivatives, which hold potential as modulators of central nervous system (CNS) targets, a thorough understanding of their cross-reactivity profile is not just a regulatory requirement but a fundamental component of strategic drug design.[5][6][7]
This guide provides a comprehensive framework for designing and executing a cross-reactivity study for a hypothetical series of (1-Methylcyclopentyl)methanamine derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and robust approach.
The Strategic Imperative: Why Early and Broad Profiling Matters
Psychoactive compounds are notoriously promiscuous, often interacting with multiple receptors and transporters within the complex milieu of the CNS.[8][9][10] An uncharacterized off-target effect can manifest as anything from mild side effects to severe toxicity.[4][10] Early, systematic selectivity profiling allows teams to:
-
Mitigate Risk: Identify potential safety liabilities long before they derail a project in costly preclinical or clinical phases.[1][5]
-
Enhance Design: Guide structure-activity relationship (SAR) studies to optimize on-target potency while designing out undesirable off-target interactions.[1][11]
-
Discover New Opportunities: Uncover unexpected polypharmacology that could be therapeutically beneficial for complex diseases.[2][12][13]
Our strategy will employ a tiered approach, starting with focused assays on the primary target and closely related proteins, then expanding to a broad panel of safety-relevant targets.
Hypothetical Compound Series
For the purpose of this guide, we will consider three hypothetical derivatives with a primary design objective of inhibiting the human Dopamine Transporter (hDAT):
-
JLI-MCM-001: The initial lead compound.
-
JLI-MCM-002: A structural analog designed for increased potency.
-
JLI-MCM-003: A second-generation analog designed for improved selectivity.
Tier 1: Primary Target Engagement and Monoamine Transporter Selectivity
The structural scaffold of (1-Methylcyclopentyl)methanamine suggests a potential interaction with monoamine transporters. Therefore, the first tier of investigation must confirm engagement with the primary target (hDAT) and assess immediate cross-reactivity against its closest counterparts, the serotonin (hSERT) and norepinephrine (hNET) transporters.
Experimental Design: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor or transporter.[14][15] These assays measure the ability of our test compounds to compete with a radiolabeled ligand known to bind to the target with high affinity.[15]
Workflow for Monoamine Transporter Binding Assay
Caption: Tiered screening approach for selectivity profiling.
Interpreting Tier 2 Data
The results from this broad panel screen are typically presented as a percentage of inhibition.
| Target | Class | JLI-MCM-001 (% Inhibition @ 10µM) | JLI-MCM-002 (% Inhibition @ 10µM) | JLI-MCM-003 (% Inhibition @ 10µM) |
| 5-HT2A Receptor | GPCR | 85% | 92% | <10% |
| H1 Receptor | GPCR | 65% | 75% | <5% |
| hERG Channel | Ion Channel | 15% | 28% | <5% |
| M1 Receptor | GPCR | <10% | <10% | <10% |
| ... (40 other targets) | ... | <25% | <25% | <25% |
This screen reveals critical information:
-
JLI-MCM-001 & -002 show significant off-target activity at the 5-HT2A and Histamine H1 receptors. These interactions are common for CNS-active drugs and can be associated with side effects like weight gain (5-HT2A) and sedation (H1). [8]* JLI-MCM-002 shows a borderline increase in activity at the hERG channel, a critical anti-target due to its association with cardiac arrhythmias. This warrants close monitoring.
-
JLI-MCM-003 is exceptionally clean, showing no significant off-target interactions at this concentration.
Tier 3: Follow-Up Functional Assays for Off-Target Hits
A binding hit does not always translate to functional activity. [16]It is crucial to determine if the compound acts as an agonist, antagonist, or inverse agonist at the off-target receptor. For Gq-coupled GPCRs like 5-HT2A and H1, a calcium flux assay is an excellent functional readout. [17][18][19][20]
Protocol: Calcium Flux Functional Assay
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the target receptor (e.g., human 5-HT2A).
-
Dye Loading: Plate the cells in a 96- or 384-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). [18][20]3. Compound Addition: Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument. [17][18]4. Antagonist Mode: To test for antagonism, add the JLI-MCM compound first, incubate for a set period, and then challenge the cells with a known agonist (e.g., Serotonin for 5-HT2A) at its EC₈₀ concentration. An antagonist will blunt the agonist-induced calcium signal.
-
Agonist Mode: To test for agonism, add the JLI-MCM compound directly to the cells and monitor for any increase in intracellular calcium.
-
Data Analysis: For antagonist activity, generate a dose-response curve and calculate the functional IC₅₀. For agonist activity, calculate the EC₅₀.
Interpreting Tier 3 Data
| Compound | Off-Target | Functional Assay Mode | Functional IC₅₀ / EC₅₀ (nM) |
| JLI-MCM-001 | 5-HT2A Receptor | Antagonist | 850 |
| JLI-MCM-002 | 5-HT2A Receptor | Antagonist | 450 |
| JLI-MCM-002 | H1 Receptor | Antagonist | 900 |
The functional data confirm that JLI-MCM-001 and -002 are potent antagonists at the 5-HT2A receptor. The selectivity window (Functional IC₅₀ at 5-HT2A vs. Ki at DAT) for JLI-MCM-002 is less than 100-fold (450 nM / 5 nM = 90-fold), which may be insufficient to avoid side effects in vivo.
Conclusion: A Comparative Synthesis
This systematic, tiered approach to cross-reactivity profiling provides a clear, data-driven path for lead selection.
-
JLI-MCM-001 (Lead Compound): Shows promise with good DAT potency but is hampered by insufficient selectivity against other monoamine transporters and significant off-target activity at the 5-HT2A and H1 receptors. This compound carries a high risk of side effects.
-
JLI-MCM-002 (Potency-Optimized): While achieving the goal of higher DAT potency, this was accomplished at the expense of selectivity, particularly against hNET. Its off-target profile is also worse than the parent compound. This derivative would likely be deprioritized.
-
JLI-MCM-003 (Selectivity-Optimized): This derivative represents a clear success. While its on-target potency is slightly lower than JLI-MCM-002, its vastly superior selectivity profile (>125-fold against hNET/hSERT) and clean results in the broad safety panel make it the standout candidate for progression into more advanced preclinical safety and efficacy studies. [7] By investing in this rigorous, front-loaded cross-reactivity assessment, drug development teams can make informed decisions, minimize the risk of late-stage failure, and ultimately design safer, more effective medicines.
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Safety Operating Guide
Navigating the Handling of (1-Methylcyclopentyl)methanamine: A Guide to Safety and Operational Integrity
(1-Methylcyclopentyl)methanamine , a key building block in pharmaceutical synthesis, demands a meticulous approach to laboratory handling. Its classification as a corrosive and flammable liquid necessitates a comprehensive understanding of its properties to ensure the safety of personnel and the integrity of research. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and chemical-specific data.
Understanding the Hazard Profile
Before any handling, a thorough risk assessment is paramount. (1-Methylcyclopentyl)methanamine presents a multi-faceted hazard profile that informs every aspect of its operational plan.
-
Corrosivity: The primary hazard is its corrosive nature. It can cause severe skin burns and eye damage upon contact. Inhalation of vapors can lead to severe respiratory tract irritation and potential damage.
-
Flammability: The compound is a flammable liquid and vapor. It is crucial to store it away from heat, sparks, open flames, and other ignition sources. Vapors can form explosive mixtures with air.
-
Toxicity: While specific long-term toxicity data is limited, acute exposure can be harmful if swallowed, in contact with skin, or if inhaled.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable Liquids (Category 3) | 🔥 | Warning | H226: Flammable liquid and vapor |
| Skin Corrosion (Category 1B) | corrosive | Danger | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage (Category 1) | corrosive | Danger | H318: Causes serious eye damage |
| Acute Toxicity, Oral (Category 4) | exclamation | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | exclamation | Warning | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation (Category 4) | exclamation | Warning | H332: Harmful if inhaled |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling (1-Methylcyclopentyl)methanamine. The following provides a detailed breakdown of the necessary equipment and the rationale behind each choice.
Hand Protection
Standard nitrile gloves, while offering some protection, are not sufficient for prolonged contact with this chemical.
-
Recommended Gloves: Butyl rubber or Viton® gloves are recommended for extended handling. These materials have demonstrated higher resistance to aliphatic amines.
-
Glove Thickness: A minimum thickness of 0.4 mm is advised.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Dispose of used gloves immediately after handling the chemical, following proper disposal protocols. Do not reuse gloves.
Eye and Face Protection
Given the severe risk of eye damage, robust eye and face protection is mandatory.
-
Primary Protection: Tightly fitting chemical splash goggles are essential.
-
Secondary Protection: A full-face shield must be worn over the goggles to protect the entire face from splashes.
Skin and Body Protection
To prevent skin contact, comprehensive body protection is required.
-
Lab Coat: A flame-resistant lab coat is necessary.
-
Apron: A chemically resistant apron, such as one made of butyl rubber, should be worn over the lab coat.
-
Footwear: Closed-toe shoes are a minimum requirement. For larger quantities or in case of a spill, chemically resistant boots are recommended.
Respiratory Protection
The need for respiratory protection is determined by the work environment and the scale of the operation.
-
Engineering Controls: A certified chemical fume hood is the primary method for controlling vapor exposure.
-
Respirator Selection: If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with an organic vapor/amine-specific cartridge is required.
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for safety.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage Location: Store in a cool, dry, well-ventilated area designated for flammable liquids. The storage area should be away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
-
Container: Keep the container tightly closed and upright to prevent leakage.
Handling and Use
-
Location: All handling of (1-Methylcyclopentyl)methanamine must be conducted within a certified chemical fume hood.
-
Spill Kit: An appropriate spill kit, containing absorbent materials for flammable liquids and neutralizers for corrosive substances, must be readily available.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are easily accessible and have been recently tested.
Disposal Plan
-
Waste Collection: Collect all waste containing (1-Methylcyclopentyl)methanamine in a designated, properly labeled, and sealed container.
-
Waste Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action can significantly mitigate the harm.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Response
-
Small Spills: For small spills within a fume hood, use an absorbent material to soak up the chemical. Place the contaminated material in a sealed container for disposal.
-
Large Spills: Evacuate the area immediately. Alert the appropriate emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE and engineering controls when working with (1-Methylcyclopentyl)methanamine.
Caption: Decision workflow for PPE and engineering controls.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
